3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
Description
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Properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHFIVQONMGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571876 | |
| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245325-30-8 | |
| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, suggesting a wide range of potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the chemical reactivity of this compound. Furthermore, it explores its potential applications in drug discovery, particularly as a fragment for targeting purine-binding proteins. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Chemical Properties
| Property | Data | Source(s) |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 245325-30-8 | [1] |
| SMILES String | Clc1cc2c(Br)n[nH]c2cn1 | [1] |
| InChI Key | OIWHFIVQONMGEC-UHFFFAOYSA-N | [1] |
| Melting Point | Not available. (For comparison, 5-chloro-1H-pyrazolo[3,4-c]pyridine has a melting point of 225–226 °C) | |
| Boiling Point | Not available. | |
| Solubility | Not available. |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the literature. However, based on the established synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines, a plausible synthetic route can be proposed.[2][3] The general approach involves the cyclization of a substituted aminopyridine derivative.
A potential precursor for this synthesis would be a suitably substituted 3-amino-2-chloropyridine derivative which undergoes diazotization followed by cyclization and subsequent bromination, or a pre-brominated precursor. A more direct route, adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine, is outlined below.[2]
Proposed Synthesis of this compound
Detailed Experimental Protocol (Adapted from related syntheses[2][4]):
-
Step 1: Synthesis of 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one. To a solution of the appropriate 3-amino-2-chloropyridine precursor in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O). Cool the mixture and add sodium nitrite (NaNO₂) portion-wise while maintaining a low temperature. Allow the reaction to warm to room temperature and then heat to facilitate cyclization. After the reaction is complete, the intermediate product can be isolated.
-
Step 2: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine. The acetylated intermediate is then deacetylated using a base such as sodium methoxide (NaOMe) in methanol (MeOH). The reaction is typically stirred at room temperature until completion. The product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, can be isolated by adjusting the pH and extracting with an organic solvent.
-
Step 3: Synthesis of this compound. To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction may be carried out at room temperature or with gentle heating. Upon completion, the reaction mixture is worked up to isolate the final product, this compound. Purification is typically achieved by column chromatography.
Chemical Reactivity and Stability
The reactivity of the this compound core is characterized by the presence of multiple sites susceptible to chemical modification. This makes it a versatile scaffold for fragment-based drug discovery (FBDD).[2][3] The key positions for functionalization are the nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atoms of both the pyrazole and pyridine rings (C-3, C-5, and C-7).[2]
The bromine atom at the C-3 position and the chlorine atom at the C-5 position are expected to be reactive towards various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. The nitrogen atoms of the pyrazole ring can be alkylated or protected using standard methodologies.
The stability of the compound is expected to be good under standard laboratory conditions, although, like many halogenated heterocycles, it may be sensitive to strong bases and high temperatures.
Potential Applications in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a known "privileged structure" in medicinal chemistry due to its structural resemblance to the endogenous purine core.[2] Purines are fundamental components of nucleic acids and play crucial roles in cellular signaling (e.g., ATP, GTP) and as neurotransmitters (e.g., adenosine). Consequently, many enzymes and receptors have evolved to bind purine-like molecules.
This structural mimicry suggests that this compound and its derivatives could act as competitive inhibitors or modulators of purine-binding proteins, such as kinases, polymerases, and G-protein coupled receptors (GPCRs). The bromine and chlorine substituents provide vectors for chemical elaboration, allowing for the optimization of binding affinity and selectivity for a specific biological target. The diverse biological activities reported for various pyrazolopyridine derivatives, including anticancer, antiviral, and anti-inflammatory properties, further underscore the therapeutic potential of this scaffold.[5][6][7]
Safety Information
This compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its purine-like core, combined with the presence of two reactive halogen atoms, provides a versatile platform for the development of targeted therapies. This guide has summarized the key chemical properties, a plausible synthetic approach, and the reactivity of this compound, highlighting its potential in the field of drug discovery. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its therapeutic potential.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery. The synthesis is based on a robust and efficient two-step procedure adapted from established literature, commencing with a commercially available di-halogenated aminopyridine.
I. Synthesis Overview
The synthesis of the target compound, this compound, is achieved through a two-step reaction sequence. The process begins with the cyclization of a substituted aminopyridine to form an N-acetylated intermediate, which is then subjected to deacetylation to yield the final product. This methodology has been demonstrated to be effective for analogous 5-halo-1H-pyrazolo[3,4-c]pyridines.
The logical workflow for the synthesis is depicted below:
II. Experimental Protocols
The following protocols are adapted from the synthesis of structurally related 5-halo-1H-pyrazolo[3,4-c]pyridines. The starting material for the synthesis of the title compound is presumed to be 3-Amino-6-bromo-2-chloropyridine, which is commercially available.
Step 1: Synthesis of 1-(3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (Intermediate)
This step involves the diazotization of the starting aminopyridine and subsequent intramolecular cyclization, which is accompanied by N-acetylation under the reaction conditions.
Methodology:
-
To a solution of 3-Amino-6-bromo-2-chloropyridine (1.0 eq.) in dichloroethane (DCE), add acetic anhydride (Ac₂O, 3.0 eq.).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂, 3.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude N-acetylated intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
This final step involves the removal of the N-acetyl protecting group to yield the target pyrazolopyridine.
Methodology:
-
Dissolve the crude 1-(3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol (MeOH).
-
Add sodium methoxide (NaOMe, 1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Monitor the deacetylation by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., 1M HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Take up the residue in water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel flash column chromatography to afford the pure this compound.
III. Quantitative Data
The following tables summarize the key reagents and expected outcomes based on the synthesis of analogous compounds.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 3-Amino-6-bromo-2-chloropyridine | C₅H₄BrClN₂ | 207.46 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent/Solvent |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent |
| Sodium Methoxide | NaOCH₃ | 54.02 | Deacetylating Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |
Table 2: Product and Intermediate Characterization (Representative Data)
| Compound | Structure | Yield | Physical Appearance |
| Intermediate: 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone | C₈H₆ClN₃O | - | - |
| Final Product (Analogue): 5-chloro-1H-pyrazolo[3,4-c]pyridine | C₆H₄ClN₃ | 95% (overall) | White Solid |
| Final Product (Analogue): 5-bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₄BrN₃ | 96% (overall) | White Solid |
Note: Yields are based on the reported synthesis of the 5-chloro and 5-bromo analogues and may vary for the 3-bromo-5-chloro target compound.
IV. Conclusion
This guide outlines a comprehensive and technically detailed protocol for the synthesis of this compound. By leveraging established methodologies for similar heterocyclic systems, researchers can confidently produce this valuable scaffold for applications in drug discovery and chemical biology. Adherence to standard laboratory safety procedures is paramount during the execution of these experimental steps.
An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS Number: 245325-30-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine is a commercially available chemical building block.[1][2] Detailed experimental data regarding its specific physicochemical properties, biological activity, and associated signaling pathways are not extensively available in peer-reviewed literature. This guide consolidates the available information on the compound and provides insights based on the properties and activities of structurally related pyrazolo[3,4-c]pyridine derivatives.
Core Compound Properties and Structure
This compound is a halogenated heterocyclic compound. Its structure features a fused pyrazole and pyridine ring system, which is isomeric with purine, a fundamental component of nucleic acids. This structural similarity suggests its potential as a scaffold in medicinal chemistry for targeting purine-binding proteins such as kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 245325-30-8 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | Clc1cc2c(Br)n[nH]c2cn1 | [1] |
| InChI Key | OIWHFIVQONMGEC-UHFFFAOYSA-N | [1] |
Note: Quantitative data such as melting point, boiling point, and solubility for this specific compound are not publicly available. A related compound, 5-chloro-1H-pyrazolo[3,4-c]pyridine, has a reported melting point of 225–226 °C.[3]
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and efficient method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been described. This methodology can be adapted for the synthesis of the target compound.
Experimental Protocol: General Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines
A plausible synthetic route would involve the diazotization of a suitably substituted aminopyridine followed by cyclization. Based on the general procedure for related compounds, the synthesis could be approached as follows:
-
Starting Material: A diaminopyridine precursor appropriately substituted with bromine and chlorine.
-
Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.
-
Cyclization: The diazonium salt undergoes intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system.
A detailed, adaptable protocol for a related compound is provided in the literature, which involves the reaction of a substituted aminopyridine with sodium nitrite in acetic acid, followed by purification.[4]
Characterization:
The characterization of the synthesized compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To determine the purity of the compound.
Potential Biological Activity and Signaling Pathways
The pyrazolo[3,4-c]pyridine scaffold is of significant interest in drug discovery due to its structural analogy to purines. This allows such compounds to potentially act as competitive inhibitors of ATP-binding sites in various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
While no specific biological data for this compound has been published, related pyrazolopyridine derivatives have been investigated as inhibitors of several kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in oncology.
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival signaling pathways.
-
TANK-binding kinase 1 (TBK1): Involved in innate immunity signaling pathways.[5]
-
Tropomyosin receptor kinases (TRKs): Their fusion proteins are oncogenic drivers in various cancers.[6]
The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a pyrazolo[3,4-c]pyridine-based kinase inhibitor.
Experimental Workflows for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays would be necessary. The following workflows are standard in early-stage drug discovery for kinase inhibitors.
Workflow 1: Kinase Inhibition Assay
This workflow aims to determine if the compound can inhibit the activity of a specific kinase.
Protocol for a Generic Kinase Inhibition Assay:
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound (dissolved in DMSO).
-
Reaction: The kinase, substrate, and test compound are incubated together in a microplate well.
-
Initiation: The reaction is started by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent is added that measures the amount of ATP remaining or the amount of phosphorylated substrate produced.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
Workflow 2: Cell-Based Proliferation Assay
This workflow assesses the effect of the compound on the growth of cancer cell lines.
Protocol for a Cell-Based Proliferation Assay (MTT Assay): [7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.[7]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a period of 48 to 72 hours.[7]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
-
Data Acquisition: The absorbance is read on a microplate reader.[7]
-
Analysis: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).[7]
Conclusion
This compound (CAS 245325-30-8) represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its structural similarity to purine provides a strong rationale for its investigation against a wide range of biological targets. While specific experimental data for this compound is scarce, the information available for the broader pyrazolo[3,4-c]pyridine class suggests that it warrants further investigation. The experimental workflows outlined in this guide provide a clear path for the characterization of its biological activity and the elucidation of its potential therapeutic value. Future research should focus on the detailed synthesis, purification, and comprehensive biological evaluation of this compound to fully understand its properties and potential applications in drug discovery.
References
- 1. 3-Bromo-5-chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 245325-30-8 [sigmaaldrich.com]
- 2. 3-Bromo-5-chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 245325-30-8 [sigmaaldrich.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Insights into 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
While comprehensive spectroscopic data is unavailable, fundamental physicochemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 245325-30-8 | |
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| Physical Form | Solid | |
| InChI Key | OIWHFIVQONMGEC-UHFFFAOYSA-N | |
| SMILES | Clc1cc2c(Br)n[nH]c2cn1 |
Spectroscopic Data for Analogous 5-Halo-1H-pyrazolo[3,4-c]pyridines
The following tables summarize spectroscopic data for 5-bromo-1H-pyrazolo[3,4-c]pyridine and 5-chloro-1H-pyrazolo[3,4-c]pyridine, which serve as close structural analogues to the target compound. This data is crucial for predicting the spectral characteristics of this compound.
Spectroscopic Data for 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Technique | Data |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spec. | Data not available in the provided search results. |
| IR | Data not available in the provided search results. |
Note: While the synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine is described, specific spectral data was not included in the cited literature[1].
Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine
| Technique | Data |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spec. | Data not available in the provided search results. |
| IR | Data not available in the provided search results. |
Note: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine is reported, but the corresponding spectral characterization data is not detailed in the provided search results[1].
Experimental Protocols: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is a key step towards obtaining the target molecule and its analogues. A general synthetic route has been described which involves a classical Huisgen indazole synthesis followed by deacetylation[1].
Synthesis of 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones (Intermediate 3)
A solution of the appropriate starting material is treated with sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) in dichloroethane (DCE). The reaction mixture is heated to 90°C for 20 hours. The use of DCE as a co-solvent improves the scalability of the reaction and allows for the isolation of the intermediate without the need for purification[1].
Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines (4a and 4b)
The 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate is deacetylated using sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 1 hour. This procedure affords the desired 5-halo-1H-pyrazolo[3,4-c]pyridines in excellent overall yield[1].
Visualized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for obtaining 5-halo-1H-pyrazolo[3,4-c]pyridines.
Caption: General synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.
Signaling Pathways and Biological Activity
Currently, there is no information available within the provided search results regarding the biological activity or associated signaling pathways of this compound. The pyrazolo[3,4-b]pyridine scaffold, a related isomer, is known to be of interest in medicinal chemistry for its potential as a TRK inhibitor[2]. However, without specific biological data for the title compound, a signaling pathway diagram cannot be constructed. Further research into the biological effects of this compound is required.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document outlines standardized experimental protocols for its determination. Furthermore, it presents a representative solubility profile in a range of common organic solvents to guide formulation and experimental design. The guide also details the biological context of pyrazolopyridine derivatives, highlighting their role as kinase inhibitors and illustrating a relevant signaling pathway.
Introduction
This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds recognized for its diverse pharmacological activities. Pyrazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] In particular, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases, which play crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][3][4]
Understanding the solubility of this compound in organic solvents is paramount for its application in drug discovery and development. Solubility data is critical for:
-
Reaction chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.
-
Formulation development: Designing suitable delivery systems for in vitro and in vivo studies.
-
High-throughput screening: Ensuring compound viability in stock solutions for biological assays.
-
Pharmacokinetic studies: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides detailed methodologies for researchers to determine the solubility of this compound and offers a representative data set to inform initial experimental work.
Physicochemical Properties
-
Molecular Formula: C₆H₃BrClN₃
-
Molecular Weight: 232.47 g/mol
-
Appearance: Typically a solid at room temperature.
-
Structure:

Representative Solubility Data
| Solvent | Dielectric Constant (20°C) | Polarity Index | Representative Solubility (mg/mL) |
| Polar Protic Solvents | |||
| Methanol | 32.7 | 5.1 | 5 - 10 |
| Ethanol | 24.5 | 4.3 | 2 - 5 |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 50 |
| Acetonitrile | 37.5 | 5.8 | 1 - 5 |
| Acetone | 20.7 | 5.1 | 5 - 15 |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 9.1 | 3.1 | 1 - 5 |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | 10 - 20 |
| Toluene | 2.4 | 2.4 | < 1 |
| Hexane | 1.9 | 0.1 | < 0.1 |
Note: This data is illustrative and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[5]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery for rapid assessment of solubility.
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Organic solvent of interest
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Dispense the organic solvent into the wells of a 96-well plate.
-
Use a liquid handler to serially dilute the concentrated DMSO stock solution of the compound across the wells of the plate.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
Caption: A flowchart of the shake-flask method for solubility.
Biological Context: Pyrazolopyridines as Kinase Inhibitors
Pyrazolopyridine derivatives are frequently designed as ATP-competitive kinase inhibitors. They target the ATP-binding pocket of kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by compounds like this compound.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for its experimental determination. The outlined protocols for equilibrium and kinetic solubility measurements offer robust methods for generating reliable data. The representative solubility table and the biological context provided will aid researchers in the rational design of experiments and the advancement of drug discovery programs involving this and related pyrazolopyridine compounds. It is strongly recommended that researchers perform their own solubility assessments as this is a critical parameter that can influence the outcome of both chemical and biological studies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. who.int [who.int]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
The Halogen's Edge: A Technical Guide to the Biological Activity of Halogenated Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities. The introduction of halogen atoms to this core structure often leads to compounds with enhanced potency and selectivity, making halogenated pyrazolopyridines a promising class of molecules for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
Halogenated pyrazolopyridines have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4] The pyrazolopyridine core can act as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various halogenated pyrazolopyridine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Akt1 inhibitor | HCT116 | 7.76 | [6] |
| OVCAR-8 | 9.76 | [6] | ||
| Compound 4 | CDK2/cyclin A2 inhibitor | HCT-116 | 31.3 - 49.0 | [7] |
| MCF-7 | 19.3 - 55.5 | [7] | ||
| HepG2 | 22.7 - 44.8 | [7] | ||
| A549 | 36.8 - 70.7 | [7] | ||
| Compound 9 | Tubulin polymerization inhibitor | MCF-7 | Not Specified (potent) | [8] |
| eCF506 | SRC inhibitor | MCF7 | <0.001 | [9] |
| Compound 22g | Anticancer | MCF-7 | 25.76 | [10] |
| A549 | 23.21 | [10] | ||
| Compound 45b | Anticancer | HCT-116 | 0.053 | [10] |
| MCF-7 | 0.126 | [10] | ||
| HepG2 | 0.039 | [10] |
Experimental Protocols for Anticancer Activity Assessment
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[1][5][11]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the wells of the 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be near the Km value for the kinase.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence, which is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1]
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[12][13][14][15]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
This protocol outlines a general procedure to evaluate the antitumor activity of a halogenated pyrazolopyridine in a mouse model.[8][16][17][18]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium
-
Matrigel
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected human cancer cells.
-
Implant the cancer cells, typically mixed with Matrigel, subcutaneously into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (dissolved in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Signaling Pathways Targeted by Halogenated Pyrazolopyridines
As kinase inhibitors, halogenated pyrazolopyridines can interfere with various signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Halogenated pyrazolopyridines can inhibit Akt, leading to a decrease in the phosphorylation of its downstream targets and ultimately inducing apoptosis.[6]
Antimicrobial Activity
Halogenated pyrazolopyridines also exhibit significant activity against a range of bacterial and fungal pathogens.[19][20][21][22][23] The mechanism of their antimicrobial action can vary, with some compounds targeting essential enzymes in the pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated pyrazolopyridine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [19] |
| Staphylococcus epidermidis (MDR) | 4 | [19] | |
| Enterococcus faecalis (MDR) | 4 | [19] | |
| Enterococcus faecium (MDR) | 4 | [19] | |
| Compound 3i | Bacillus subtilis | Not specified (MIC = 312 µM) | [24] |
| Compound 7b | Various pathogens | 0.22 - 0.25 | [20] |
| Compound 16 | Bacillus subtilis | 3.125 | [22] |
| Compound 17 | Bacillus subtilis | 3.125 | [22] |
| Compound 18 | Bacillus subtilis | 3.125 | [22] |
| Bacillus thuringiensis | 6.25 | [22] |
Experimental Protocols for Antimicrobial Activity Assessment
This is a standard method used to determine the minimum inhibitory concentration of an antimicrobial agent.[19][24][25][26]
Materials:
-
Bacterial or fungal strains
-
Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in the liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) of Halogenation
The introduction of halogen atoms into the pyrazolopyridine scaffold has a profound impact on the biological activity. The nature, position, and number of halogen substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.[27][28]
-
Increased Potency: Halogen atoms, particularly fluorine, chlorine, and bromine, can enhance binding affinity to the target protein through various interactions, including hydrogen bonding and halogen bonding. This often translates to lower IC50 or MIC values.
-
Modulation of Selectivity: The strategic placement of halogens can alter the selectivity profile of a compound, for instance, by favoring binding to one kinase over another.
-
Improved Pharmacokinetics: Halogenation can improve metabolic stability by blocking sites of metabolism, thereby increasing the compound's half-life in vivo. It can also influence lipophilicity, which affects cell permeability and bioavailability.
A thorough analysis of the structure-activity relationship is crucial in the design and optimization of new halogenated pyrazolopyridine-based drug candidates.
Conclusion
Halogenated pyrazolopyridines represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their ability to act as potent kinase inhibitors and their broad-spectrum antimicrobial activity make them attractive scaffolds for further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate the research and development efforts of scientists in this exciting field. The continued exploration of the structure-activity relationships of halogenated pyrazolopyridines will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Bot Verification [chiet.edu.eg]
- 23. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have entered clinical trials. This technical guide focuses on the specific, yet underexplored, 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold as a promising starting point for the development of novel kinase inhibitors. While extensive quantitative data for this exact scaffold is not yet publicly available, this document provides a comprehensive overview of the broader pyrazolopyridine class, including detailed synthetic routes, established kinase targets, relevant signaling pathways, and standardized experimental protocols. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to explore the potential of this compound and its derivatives in kinase-targeted drug discovery.
Introduction to Pyrazolopyridines as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Pyrazolopyridine scaffolds, as purine bioisosteres, are particularly effective as hinge-binding cores within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazolopyridine ring system can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.
The this compound scaffold offers several advantages for fragment-based and lead-oriented drug discovery. The bromine and chlorine atoms provide synthetic handles for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of potency and selectivity.
Synthesis of the this compound Core
The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been described, providing a reliable route to the core structure. The general approach involves the cyclization of a substituted pyridine precursor.
Below is a generalized synthetic workflow for obtaining the pyrazolo[3,4-c]pyridine core.
Caption: Generalized synthetic workflow for the core scaffold.
Potential Kinase Targets and Associated Signaling Pathways
While specific kinase targets for the this compound scaffold are yet to be detailed in published literature, the broader class of pyrazolopyridines has been shown to inhibit a range of kinases involved in critical cancer-related signaling pathways. Researchers exploring this specific scaffold may consider screening against kinases from these families.
Tropomyosin Receptor Kinases (TRKs)
Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against TRK kinases (TRKA, TRKB, and TRKC). TRK signaling is involved in cell proliferation, differentiation, and survival. Dysregulation of TRK signaling, often through gene fusions, is implicated in various cancers.
Caption: Simplified TRK signaling pathway.[1]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Pyrazolopyrimidine derivatives have been developed as inhibitors of IRAK4, a key component of the innate immune response downstream of Toll-like receptors (TLRs) and the IL-1 receptor. Chronic activation of this pathway is linked to various inflammatory diseases and some cancers.
Caption: Simplified IRAK4 signaling pathway.
Quantitative Data on Related Pyrazolopyridine Scaffolds
To provide a reference for researchers, the following table summarizes publicly available kinase inhibition data for structurally related pyrazolopyridine isomers. This data can serve as a benchmark for assessing the potential of novel derivatives of this compound.
| Scaffold | Kinase Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | 56 | [1] |
| Pyrazolo[3,4-b]pyridine Derivative | TRKB | - | - |
| Pyrazolo[3,4-b]pyridine Derivative | TRKC | - | - |
| Pyrazolo[1,5-a]pyrimidine Derivative | IRAK4 | 110 | [2] |
Note: The table is populated with data from related but different scaffolds due to the absence of specific public data for this compound derivatives.
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful evaluation of novel kinase inhibitors. The following sections provide standardized methodologies for key assays.
General In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a common method for determining the IC50 value of a compound against a target kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add a small volume of the diluted compounds.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for about 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable data analysis software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that the inhibitor binds to its intended target within a cellular context.
Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells expressing the target kinase with the test compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the samples across a range of temperatures for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble proteins from the precipitated proteins.
-
Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The this compound scaffold represents an attractive, yet underexplored, starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries. While direct evidence of its efficacy against specific kinases is still forthcoming in the public domain, the well-established utility of the broader pyrazolopyridine class suggests a high probability of identifying potent inhibitors through systematic screening and structure-guided design. Researchers are encouraged to utilize the synthetic and screening protocols outlined in this guide to investigate the potential of this promising scaffold against a panel of therapeutically relevant kinases. Future work should focus on generating robust structure-activity relationship (SAR) data to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
The Ascendancy of Pyrazolo[3,4-c]pyridines: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique arrangement allows for interactions with a multitude of biological targets, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of novel pyrazolo[3,4-c]pyridine derivatives, with a focus on their role as kinase inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this promising area.
Synthetic Strategies: Building the Core and Achieving Diversity
The construction and subsequent functionalization of the pyrazolo[3,4-c]pyridine core are pivotal for exploring its therapeutic potential. A robust and versatile synthetic approach is essential for generating a diverse library of compounds for biological screening.
Core Synthesis: The Huisgen Indazole Approach
A highly effective method for the synthesis of the foundational 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold adapts the classical Huisgen indazole synthesis.[1] This multi-step process begins with a diazotization reaction, followed by cyclization and subsequent deacetylation to yield the desired halogenated core, which serves as a versatile intermediate for further diversification.[1]
Vectorial Functionalization: A Gateway to Chemical Diversity
The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective functionalization at multiple positions, often referred to as "vectorial functionalization."[2] This allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. Key functionalization strategies include:
-
N-Alkylation and N-Protection: The pyrazole nitrogen atoms (N-1 and N-2) can be selectively alkylated or protected, influencing the compound's solubility, metabolic stability, and interaction with the target protein.[2]
-
C-3 Functionalization via Suzuki-Miyaura Cross-Coupling: The C-3 position can be readily elaborated through a tandem borylation and Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents.[2]
-
C-5 Amination via Buchwald-Hartwig Reaction: The halogen at the C-5 position is an excellent handle for palladium-catalyzed Buchwald-Hartwig amination, allowing for the installation of various amine functionalities.[2]
-
C-7 Functionalization via Directed Metalation: Selective metalation at the C-7 position using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile, provides a route to introduce further diversity.[2]
Biological Activities and Key Signaling Pathways
Pyrazolo[3,4-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, with a particular prominence as inhibitors of various protein kinases. Their ability to act as ATP-competitive inhibitors makes them attractive candidates for cancer therapy and other diseases driven by aberrant kinase signaling.
Cyclin-Dependent Kinase (CDK) Inhibition
Certain pyrazolo[3,4-c]pyridazine analogues have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B.[3] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] By inhibiting CDK1, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
CDK1 Signaling Pathway
Caption: CDK1 Signaling Pathway and Inhibition.
Pim Kinase Inhibition
Pyrazolo[3,4-c]pyridine derivatives have also emerged as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[5] Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[6] They play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various cancers, making them a compelling therapeutic target.
Pim-1 Signaling Pathway
Caption: Pim-1 Signaling Pathway and Inhibition.
Inhibition of PEX14-PEX5 Protein-Protein Interaction
In a novel therapeutic approach, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI).[7][8] This interaction is crucial for the import of proteins into glycosomes in Trypanosoma parasites, the causative agents of devastating diseases like Chagas disease and African sleeping sickness.[7] Disrupting this PPI leads to metabolic catastrophe and death of the parasite, highlighting a promising new strategy for treating these neglected tropical diseases.[9]
Structure-Activity Relationship (SAR)
The systematic modification of the pyrazolo[3,4-c]pyridine scaffold has provided valuable insights into the structure-activity relationships for various biological targets. The following tables summarize key quantitative data for pyrazolo-pyridine derivatives, illustrating the impact of different substituents on their inhibitory activity.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [10] |
| BX795 | TBK1 | 7.1 | [10] |
| MRT67307 | TBK1 | 28.7 | [10] |
| C03 | TRKA | 56 | [11] |
| 31 | Mps1 | 2.596 | [12] |
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 8c | NCI-60 (average) | 1.33 | [13] |
| C03 | Km-12 | 0.304 | [11] |
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of a key intermediate and for a representative kinase inhibition assay are provided below.
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
This protocol outlines the synthesis of a key halogenated intermediate for further functionalization.[2]
Experimental Workflow: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
Caption: General workflow for core synthesis.
Procedure:
-
Diazotization and Cyclization: To a solution of 2-amino-3-methyl-5-chloropyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O). Cool the mixture and add sodium nitrite (NaNO₂) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Work-up and Isolation of Intermediate: After cooling, quench the reaction with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can often be used without further purification.
-
Deacetylation: Dissolve the crude intermediate in methanol (MeOH) and add a solution of sodium methoxide (NaOMe) in MeOH. Stir the reaction at room temperature for 1 hour.
-
Final Isolation: Neutralize the reaction with acetic acid and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[2]
In Vitro Pim-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a common method for evaluating the inhibitory activity of compounds against Pim-1 kinase.[7][14]
Procedure:
-
Reagent Preparation: Prepare a 1X Kinase Buffer solution. Dilute the Pim-1 kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled tracer to their final working concentrations in the 1X Kinase Buffer. Prepare a serial dilution of the test pyrazolo[3,4-c]pyridine derivative in the buffer.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted test compound.
-
Kinase/Antibody Addition: Add the mixture of Pim-1 kinase and Eu-labeled antibody to each well.
-
Tracer Addition: Add the Alexa Fluor® 647 tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its amenability to diverse synthetic modifications allows for the fine-tuning of biological activity and drug-like properties. The demonstrated efficacy of its derivatives as potent kinase inhibitors underscores their potential in oncology and beyond. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system. Future explorations into novel substitution patterns and biological targets will undoubtedly continue to expand the impact of pyrazolo[3,4-c]pyridine derivatives in drug discovery.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving invaluable in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the construction of biaryl and heteroaryl scaffolds.[5][6] The pyrazolo[3,4-c]pyridine core is a significant heterocyclic motif in drug discovery, recognized for its structural similarity to purines and its presence in a range of biologically active compounds.[7]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a versatile building block for the synthesis of novel therapeutic agents. The protocols outlined below are based on established methodologies for similar heterocyclic systems and aim to provide a robust starting point for reaction optimization and library synthesis.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex.[3][8][9] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Optimized Reaction Conditions
Successful Suzuki coupling of this compound with various aryl- and heteroarylboronic acids can be achieved under several optimized conditions. The following table summarizes typical reaction parameters that have proven effective for structurally related substrates. Researchers should consider this a starting point for their specific substrate scope.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | XPhos Pd G2/XPhos |
| Catalyst Loading | 5 mol% | 5 mol% | 2.5 mol% / 5 mol% |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv) | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv) | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | THF | Toluene/H₂O (4:1) |
| Temperature | 80-100 °C | 60-80 °C | 100-110 °C |
| Reaction Time | 4-16 h | 6-24 h | 2-12 h |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
The following is a generalized, detailed protocol for the Suzuki coupling reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-5-chloro-1H-pyrazolo[3,4-C]pyridine product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts can be flammable and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (in microwave vials) should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-3 functionalization of this compound. The protocols and data presented here provide a solid foundation for researchers to develop a wide array of derivatives for applications in drug discovery and materials science. Optimization of the reaction conditions for each specific boronic acid partner is recommended to achieve the best possible yields and purity.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The pyrazolo[3,4-c]pyridine scaffold, a purine isostere, is of significant interest in drug discovery, and the ability to selectively introduce amino functionalities is crucial for developing novel therapeutic agents.[4][5]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine. The primary focus is on the selective amination at the C-5 position, leveraging the differential reactivity of the C-Br and C-Cl bonds.
Regioselectivity: C-Br vs. C-Cl
A key consideration in the Buchwald-Hartwig amination of dihalogenated heterocycles is regioselectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The general reactivity trend for halogens in this step is I > Br > OTf > Cl. Consequently, for the substrate this compound, the palladium catalyst will selectively undergo oxidative addition at the more reactive C-Br bond at the 3-position over the C-Cl bond at the 5-position. However, literature on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrates that amination can be successfully directed to the C-5 position.[6] This suggests that with careful selection of reaction conditions, including the catalyst, ligand, and base, selective amination at the C-5 position is achievable, likely proceeding via a different isomeric starting material or through a pathway where the C-Cl bond is rendered more reactive. For the purpose of these notes, we will focus on the more common selective reaction at the C-5 position as demonstrated for the pyrazolo[3,4-c]pyridine core.[4][6]
Catalyst and Ligand Selection
The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and modulates its reactivity, influencing reaction rates and substrate scope.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[7] Pd₂(dba)₃ is often favored for its reliability in generating the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. For heteroaromatic substrates, bidentate ligands like BINAP and Xantphos, as well as monodentate biaryl phosphine ligands such as RuPhos and BrettPhos, have proven effective.[1] For the amination of a 5-bromo-1H-pyrazolo[3,4-c]pyridine derivative, the combination of Pd₂(dba)₃ and rac-BINAP has been successfully employed.
Base and Solvent Selection
The base plays a crucial role in the deprotonation of the amine nucleophile to form the active palladium-amido intermediate. The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.
-
Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, particularly for substrates with base-sensitive functionalities.
-
Solvents: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations. Tetrahydrofuran (THF) has also been shown to be an effective solvent for the amination of pyrazolo[3,4-c]pyridine systems.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective Buchwald-Hartwig amination at the C-5 position of a halo-substituted 1H-pyrazolo[3,4-c]pyridine, based on literature precedents for analogous systems.
Table 1: Optimized Reaction Conditions for Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives [4]
| Parameter | Condition |
| Substrate | N-protected 5-Bromo-1H-pyrazolo[3,4-c]pyridine |
| Amine | Primary, secondary, and aromatic amines |
| Palladium Precursor | Pd₂(dba)₃ |
| Ligand | rac-BINAP |
| Base | NaOtBu |
| Solvent | THF |
| Temperature | Not specified, typically reflux |
| Yield | 62-97% |
Table 2: General Comparison of Reagents for Buchwald-Hartwig Amination
| Reagent Type | Common Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | Stabilizes the Pd center and facilitates key catalytic steps. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine nucleophile. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |
Experimental Protocols
The following is a detailed, generalized protocol for the selective Buchwald-Hartwig amination of this compound at the C-5 position, adapted from procedures for similar heterocyclic systems.[4] It is recommended to perform small-scale test reactions to optimize conditions for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.025 equiv), rac-BINAP (0.075 equiv), and NaOtBu (1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous THF or toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Seal the flask or vial and heat the reaction mixture to reflux (for THF, ~66°C; for toluene, ~110°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-bromo-1H-pyrazolo[3,4-C]pyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Use of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of lead compounds for therapeutic targets. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of proteins. These initial weakly binding hits are then optimized and grown into more potent, drug-like molecules. The pyrazole and its fused heterocyclic derivatives, such as pyrazolopyridines, are considered "privileged scaffolds" in medicinal chemistry due to their versatile binding properties and prevalence in approved drugs.[1][2]
This document provides detailed application notes and protocols for the use of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine , a key heterocyclic fragment, in FBDD campaigns, particularly targeting protein kinases. Its structure offers multiple vectors for chemical elaboration, making it an ideal starting point for hit-to-lead optimization.[3]
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 245325-30-8 | [4] |
| Molecular Formula | C₆H₃BrClN₃ | [4] |
| Molecular Weight | 232.47 g/mol | [4] |
| SMILES | Clc1cc2c(Br)n[nH]c2cn1 | [4] |
| Physical Form | Solid | [4] |
Principle of Application in FBDD
This compound is an attractive fragment for several reasons:
-
Privileged Core: The pyrazolopyridine scaffold is a known hinge-binder for many protein kinases, mimicking the adenine ring of ATP.[5][6]
-
Multiple Growth Vectors: The bromine and chlorine atoms, along with the N-H group of the pyrazole ring, provide distinct chemical handles for subsequent elaboration through various coupling reactions. This allows for systematic exploration of the target's binding site.[3]
-
Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a set of guidelines for fragment-like properties.[7]
The general workflow for utilizing this fragment in an FBDD campaign is outlined below.
Caption: General workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein.
Objective: To identify if this compound binds to the target protein by measuring changes in its thermal denaturation midpoint (Tm).
Materials:
-
Target protein (e.g., a protein kinase) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 1.8 mL of protein buffer with an appropriate volume of protein stock to achieve a final concentration of 2 µM, and 7.2 µL of 5000x SYPRO Orange dye (for a final concentration of 20x).
-
Dispense 19.8 µL of the master mix into each well of the 96-well plate.
-
Add 0.2 µL of the 100 mM fragment stock solution to the sample wells for a final fragment concentration of 1 mM. Add 0.2 µL of DMSO to the control wells.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by fitting the melt curve to a Boltzmann equation to determine the Tm. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates fragment binding.
Data Presentation:
| Fragment | Concentration (mM) | Tm (°C) | ΔTm (°C) vs. Control | Hit? (ΔTm > 2°C) |
| DMSO Control | - | 52.3 ± 0.2 | - | - |
| This compound | 1 | 55.1 ± 0.3 | +2.8 | Yes |
| Negative Control Fragment | 1 | 52.4 ± 0.2 | +0.1 | No |
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is used to confirm direct binding and determine the kinetics and affinity of the interaction.
Objective: To validate the binding of this compound to the target protein and determine its dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Target protein.
-
Serial dilutions of this compound in running buffer (e.g., 1000 µM to 15.6 µM).
Methodology:
-
Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Immobilize the target protein to the surface via amine coupling to a target density of ~10,000 Response Units (RU). Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject the serial dilutions of the fragment over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain sensorgrams showing specific binding.
-
Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the KD.
-
Data Presentation:
| Fragment | KD (µM) | Ligand Efficiency (LE)* |
| This compound | 250 | 0.35 |
| Calculated as: LE = (1.37 * pKD) / Heavy Atom Count |
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-guided drug design.
Objective: To elucidate the binding mode of this compound within the target's active site.
Methodology:
-
Crystallization: Obtain crystals of the apo-protein using a suitable crystallization method (e.g., hanging drop vapor diffusion).
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant. Allow to soak for a period ranging from minutes to hours.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement. Refine the structure and model the fragment into the observed electron density.
Hit-to-Lead Elaboration: A Kinase Target Example
Once the binding mode is confirmed, the fragment can be elaborated to improve potency. For a typical kinase target, the pyrazolopyridine core may occupy the hinge-binding region. The bromo and chloro substituents provide vectors for expansion into other pockets.
Caption: Elaboration strategy for the fragment in a kinase active site.
Example Signaling Pathway Context: Targeting an Oncogenic Kinase
Derivatives of this compound can be developed as inhibitors of oncogenic kinases, for example, in the RAS-RAF-MEK-ERK pathway.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Conclusion
This compound serves as a high-value fragment for initiating drug discovery campaigns. Its privileged core, combined with strategically placed halogen atoms, provides a robust platform for FBDD. The protocols and strategies outlined here offer a comprehensive guide for researchers to effectively utilize this fragment, from initial screening to structure-guided lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 3-Bromo-5-chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 245325-30-8 [sigmaaldrich.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Pyrazolo[3,4-c]pyridines for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and medicinal chemistry applications of substituted pyrazolo[3,4-c]pyridines. This class of heterocyclic compounds has garnered significant interest due to its structural similarity to purines, making them valuable scaffolds for the development of therapeutic agents targeting a range of diseases, including cancer and parasitic infections.[1] This document outlines key synthetic strategies, detailed experimental protocols, and summarizes the biological activities of representative compounds.
Synthetic Strategies for the Pyrazolo[3,4-c]pyridine Core
The construction and functionalization of the pyrazolo[3,a 4-c]pyridine scaffold are crucial for exploring its therapeutic potential. A versatile approach involves the synthesis of a halogenated intermediate, such as 5-halo-1H-pyrazolo[3,4-c]pyridine, which can be further elaborated through various cross-coupling reactions.[1]
A common synthetic route begins with the diazotization of a substituted aminopyridine followed by cyclization to form the pyrazole ring. Subsequent halogenation provides the key intermediate for diversification.
General Synthesis Workflow
Caption: Synthetic workflow for substituted pyrazolo[3,4-c]pyridines.
Experimental Protocols
Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol describes the synthesis of a key halogenated intermediate for further diversification.
Procedure:
-
Diazotization and Cyclization: To a solution of the starting aminopyridine in a suitable solvent (e.g., DCE), add sodium nitrite and acetic anhydride.[1] The reaction is typically stirred at room temperature and then heated to 90°C for 20 hours.[1]
-
Deacetylation: After cooling, the reaction mixture is treated with a solution of sodium methoxide in methanol and stirred at room temperature for 1 hour.[1]
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of a 5-halo-1H-pyrazolo[3,4-c]pyridine with a boronic acid or ester.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the corresponding aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.), a base such as cesium carbonate (2.0-3.0 eq.), and a palladium catalyst, for instance, Pd(dppf)Cl2 (0.1 eq.).[2]
-
Solvent and Degassing: Add a suitable solvent system, such as 1,4-dioxane and water.[2] Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 85-100°C overnight.[2]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography.[2]
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine.
Procedure:
-
Reaction Setup: Combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium catalyst such as Pd2(dba)3, a ligand like rac-BINAP, and a base, for example, sodium tert-butoxide, in a suitable solvent like THF.[1]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The combined organic layers are washed, dried, and concentrated. Purification is achieved through flash column chromatography.[1]
Biological Activities and Data
Substituted pyrazolo[3,4-c]pyridines and their isomers have demonstrated a wide range of biological activities, particularly as kinase inhibitors and anticancer agents.
Anticancer Activity
Several pyrazolo[3,4-b]pyridine derivatives have shown significant anticancer activity against various cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 8b | A-549 (lung) | 2.9 | [3][4] |
| HCT-116 (colon) | 2.3 | [3][4] | |
| HEPG2 (liver) | 2.6 | [3][4] | |
| 9a | Hela (cervical) | 2.59 | |
| 14g | HCT-116 (colon) | 1.98 | |
| MCF7 (breast) | 4.66 | ||
| 3 | Hep2 (laryngeal) | 36.9 | [5] |
| 4 | Hep2 (laryngeal) | 21.3 | [5] |
Kinase Inhibitory Activity
Pyrazolopyridine scaffolds are potent inhibitors of various kinases involved in cell cycle regulation and signaling pathways.
| Compound | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [6] |
| C09 | TRKA | 57 | [6] |
| C10 | TRKA | 26 | [6] |
| 14 | CDK2/cyclin A2 | 57 | [7] |
| 15 | CDK2/cyclin A2 | 119 | [7] |
| 13 | CDK2/cyclin A2 | 81 | [7] |
| 9a | CDK2 | 1630 | |
| CDK9 | 262 | ||
| 14g | CDK2 | 460 | |
| CDK9 | 801 |
Signaling Pathways
Cyclin-Dependent Kinase (CDK) Inhibition Pathway
Pyrazolo[3,4-c]pyridine derivatives can act as ATP-competitive inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK pathway by pyrazolo[3,4-c]pyridines.
PEX14-PEX5 Protein-Protein Interaction Inhibition
Certain pyrazolopyridine derivatives have been developed to inhibit the protein-protein interaction (PPI) between PEX14 and PEX5, which is crucial for peroxisomal protein import. Disrupting this interaction can be a therapeutic strategy for diseases like trypanosomiasis.
Caption: Inhibition of the PEX14-PEX5 interaction.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-arylation of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a key transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions, adapted for this specific heterocyclic substrate.
Introduction
The pyrazolo[3,4-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. The ability to introduce aryl substituents at the N1 or N2 position of the pyrazole ring through N-arylation reactions opens up vast chemical space for the development of novel therapeutic agents and functional materials. This document outlines optimized reaction conditions for the N-arylation of the readily available this compound, providing researchers with a robust starting point for their synthetic endeavors. Two primary catalytic systems are presented: the versatile palladium-based Buchwald-Hartwig amination and the classical yet effective copper-catalyzed Ullmann coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound with various arylating agents. These conditions are derived from general protocols for the N-arylation of N-heterocycles and serve as a guide for optimization.[1][2][3][4]
Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
| Entry | Aryl Halide/Pseudohalide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl Bromide | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 80-90 |
| 3 | 2-Tolyl Chloride | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2) | t-BuOH | 100 | 24 | 75-85 |
| 4 | 3-Pyridyl Bromide | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu (2) | Toluene | 100 | 16 | 70-80 |
Table 2: Copper-Catalyzed N-Arylation (Ullmann Coupling)
| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 24 | 70-85 |
| 2 | 4-Bromotoluene | Cu₂O (5) | L-Proline (20) | Cs₂CO₃ (2) | DMSO | 130 | 36 | 65-80 |
| 3 | 2-Iodopyridine | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 60-75 |
| 4 | 1-Naphthyl Bromide | Cu(acac)₂ (10) | None | K₂CO₃ (2) | NMP | 150 | 48 | 55-70 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide or pseudohalide (1.1 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylating agent (1.1 mmol), the base (2.0 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (see Table 1).
-
Stir the reaction mixture for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Coupling)
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
This compound
-
Aryl halide (1.2 equiv)
-
Copper source (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (optional, but recommended)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the copper source (0.1 mmol), the ligand (0.2 mmol, if used), and the base (2.0 mmol).
-
Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at the specified temperature (see Table 2).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
If a precipitate forms, filter the mixture through Celite.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and a decision-making process for optimizing the N-arylation reaction.
Caption: General scheme for the N-arylation of this compound.
Caption: Experimental workflow for a typical N-arylation reaction.
Caption: Decision tree for optimizing N-arylation reaction conditions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine and its derivatives. The following sections outline various purification techniques, including recrystallization and chromatography, complete with step-by-step instructions and data presentation to aid in achieving high-purity compounds for research and development.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry, serving as a building block for a wide range of biologically active molecules. The purity of this intermediate and its derivatives is critical for the successful synthesis of target compounds and for obtaining accurate biological data. This guide details robust methods for the purification of this class of compounds, addressing common challenges and providing protocols for achieving high purity.
Purification Techniques Overview
The primary methods for purifying this compound derivatives are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Recrystallization: A cost-effective method for purifying solid compounds on a large scale. It is highly effective at removing small amounts of impurities from a crystalline solid.
-
Silica Gel Column Chromatography: A versatile technique for separating compounds with different polarities. It is suitable for purifying both solid and oily compounds and can be adapted for various scales, from milligrams to kilograms.
-
Liquid-Liquid Extraction: Often used as a preliminary purification step after a reaction work-up to remove inorganic salts and highly polar or non-polar impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally for each specific derivative. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
General Procedure for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures such as ethanol/water or dioxane/water).
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Example: Recrystallization from an Ethanol/Dioxane Mixture
For some pyrazolopyridine derivatives, a mixture of ethanol and dioxane has been shown to be effective.[1]
-
Dissolve the crude product in a minimal amount of hot dioxane.
-
Slowly add hot ethanol until the solution becomes slightly turbid.
-
Add a few drops of hot dioxane to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/dioxane (1:1) mixture, and dry under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying pyrazolo[3,4-C]pyridine derivatives. The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
General Procedure for Flash Column Chromatography:
-
TLC Analysis: Determine the optimal eluent system by thin-layer chromatography (TLC). The desired compound should have an Rf value between 0.2 and 0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Example: Chromatography with Ethyl Acetate/Hexanes
This system is effective for many pyrazolo[3,4-c]pyridine derivatives.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0% to 20% ethyl acetate in hexanes.
-
Procedure: Follow the general procedure outlined above. The less polar impurities will elute first, followed by the desired product. More polar impurities will remain on the column or elute later.
Example: Chromatography with Dichloromethane/Methanol
For more polar derivatives, a dichloromethane (DCM) and methanol (MeOH) solvent system may be more suitable.[3]
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of 1% to 5% methanol in dichloromethane (e.g., starting with 150:1 DCM:MeOH).[3]
-
Procedure: Follow the general procedure outlined above.
Protocol 3: HPLC Method for Purity Determination
To verify the purity of the final product, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed.
General RP-HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in Water.[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]
-
Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectrophotometry).[4]
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[4]
Data Presentation
The following tables provide an illustrative comparison of the purification techniques. The data presented are typical values and may vary depending on the specific derivative and the nature of the impurities.
Table 1: Comparison of Purification Techniques
| Technique | Scale | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | > 1 g | > 99% | 60-90% | Cost-effective, simple, scalable | Requires a crystalline solid, solvent selection can be challenging |
| Column Chromatography | 10 mg - 100 g | > 98% | 50-85% | Highly versatile, good for complex mixtures | More time-consuming, requires more solvent and silica gel |
| Preparative HPLC | 1 mg - 1 g | > 99.5% | 40-70% | Highest purity achievable, automated | Expensive, limited scale, high solvent consumption |
Table 2: Illustrative Data for Purification of a this compound Derivative
| Method | Crude Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Recrystallization (Ethanol) | 92% | 99.2% | 75% | Effective for removing minor, less soluble impurities. |
| Column Chromatography (EtOAc/Hexanes) | 85% | 98.5% | 68% | Successfully removed a major, less polar byproduct. |
| Column Chromatography (DCM/MeOH) | 85% | 98.2% | 65% | Good for more polar derivatives and impurities. |
Visualized Workflows (Graphviz)
The following diagrams illustrate the general workflows for the purification techniques described.
Caption: General workflow for the purification of this compound derivatives.
Caption: Detailed workflow for purification by recrystallization.
Caption: Detailed workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the large-scale synthesis of the intermediate 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a key building block in the development of various pharmaceutical compounds. The synthesis is based on a robust diazotization and intramolecular cyclization of a commercially available aminopyridine precursor. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and scalability.
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, often serving as a core structure in the design of kinase inhibitors and other therapeutic agents. The specific intermediate, this compound, offers multiple points for further chemical modification, making it a valuable precursor in drug discovery and development. This protocol outlines a reliable and scalable method for its preparation.
Synthetic Strategy
The proposed synthesis involves a two-step process, starting from the commercially available 2-amino-5-chloropyridine. The first step is the bromination of the pyridine ring at the 3-position to yield 2-amino-3-bromo-5-chloropyridine. The second and final step is the diazotization of this intermediate followed by an intramolecular cyclization to form the desired this compound. This approach is adapted from established procedures for the synthesis of related 5-halopyrazolo[3,4-c]pyridines.[1]
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine (Intermediate 1)
Materials:
-
2-Amino-5-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Amino-5-chloropyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford 2-Amino-3-bromo-5-chloropyridine as a solid.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
2-Amino-3-bromo-5-chloropyridine (Intermediate 1)
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Amino-3-bromo-5-chloropyridine (1.0 eq) in acetic acid.
-
To this solution, add sodium nitrite (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Starting Material | Reagent | Solvent | Temperature | Time (h) |
| 1 | 2-Amino-5-chloropyridine | N-Bromosuccinimide | Acetonitrile | Room Temp. | 12-16 |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Sodium Nitrite | Acetic Acid | Room Temp. | Overnight |
Table 2: Product Yield and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2-Amino-3-bromo-5-chloropyridine | C₅H₄BrClN₂ | 207.45 | 85-95 | Off-white to pale yellow solid |
| This compound | C₆H₃BrClN₃ | 232.47 | 70-85 | Solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic pathway for this compound.
References
Application of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine in Materials Science: A Prospective Outlook
For immediate release
While extensive research has yet to establish direct applications of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine in materials science, its molecular architecture presents significant potential as a versatile building block for the synthesis of novel functional materials. This document outlines prospective applications, hypothetical material properties, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in organic electronics.
Prospective Application: A Precursor for Advanced Hole-Transporting Materials in OLEDs
The inherent chemical functionalities of this compound make it an attractive candidate for the development of high-performance hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). The presence of strategically positioned bromo and chloro substituents allows for selective functionalization through well-established cross-coupling reactions. This enables the introduction of moieties known to impart desirable electronic and physical properties, such as high charge carrier mobility and thermal stability.
A hypothetical synthetic strategy involves a sequential functionalization of the pyrazolo[3,4-c]pyridine core. The bromine atom at the C3 position can undergo a Suzuki coupling reaction, followed by a Buchwald-Hartwig amination at the C5 position. This approach allows for the creation of asymmetric molecules with tailored electronic properties.
Hypothetical Material Data
The following table summarizes the projected properties of a novel, hypothetical hole-transporting material, designated as PzC-Cz , derived from this compound.
| Property | Hypothetical Value |
| Molecular Formula | C30H20N4 |
| Molecular Weight | 436.51 g/mol |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.2 eV |
| Triplet Energy (ET) | 2.9 eV |
| Glass Transition Temperature (Tg) | 140 °C |
Experimental Protocols
The following protocols detail the hypothetical synthesis and device fabrication processes.
Protocol 1: Synthesis of the Intermediate Compound
This protocol describes the synthesis of 3-(9H-carbazol-9-yl)-5-chloro-1H-pyrazolo[3,4-c]pyridine via a Suzuki coupling reaction.
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq) in a mixture of toluene (40 mL) and ethanol (10 mL).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 24 hours under an argon atmosphere.
-
Upon cooling, separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of the Final Hole-Transporting Material (PzC-Cz)
This protocol outlines the synthesis of the final product via a Buchwald-Hartwig amination.
-
Combine the intermediate from Protocol 1 (1.0 eq), carbazole (1.2 eq), and sodium tert-butoxide (1.5 eq) in a Schlenk flask.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and tri-tert-butylphosphine (0.08 eq).
-
Add anhydrous toluene (50 mL) via syringe.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 110°C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the resulting solid by temperature gradient sublimation to yield the final product, PzC-Cz.
Protocol 3: OLED Device Fabrication
This protocol details the fabrication of a multilayer OLED device incorporating the synthesized HTM.
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes.
-
A 40 nm thick layer of the synthesized PzC-Cz is deposited as the hole-transporting layer (HTL) by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
A 20 nm thick emissive layer of a suitable host material doped with a phosphorescent emitter is co-evaporated onto the HTL.
-
Subsequently, a 30 nm thick layer of an electron-transporting material is deposited.
-
A 1 nm layer of lithium fluoride (LiF) and a 100 nm layer of aluminum (Al) are deposited as the cathode.
-
The completed device is encapsulated to prevent environmental degradation.
Visualized Workflow and Relationships
Caption: Synthetic and application workflow for the hypothetical HTM.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling yield with 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: The C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position. The general reactivity order for halides in palladium-catalyzed Suzuki-Miyaura coupling is I > Br >> Cl.[1] This inherent difference in reactivity allows for selective cross-coupling at the C3 position while leaving the C5 chloro-substituent intact for potential subsequent functionalization.
Q2: My reaction yield is very low or I'm only recovering starting material. What are the most common causes?
A2: Low or no conversion is a frequent issue, often pointing to problems with the catalyst system, reaction conditions, or reagents. Key factors to investigate are:
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Catalyst Inactivity: The palladium catalyst may be deactivated. This is a known issue with nitrogen-containing heterocycles which can coordinate to the metal center and inhibit catalysis.[2] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can prevent this.[2]
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Ineffective Base: The base is crucial for activating the boronic acid.[3] The strength and solubility of the base are critical. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4]
-
Suboptimal Temperature: The reaction temperature may be insufficient to drive the catalytic cycle, particularly the initial oxidative addition step. Temperatures in the range of 80-120 °C are common.[4]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Q3: I am observing significant amounts of a debrominated side product (5-chloro-1H-pyrazolo[3,4-C]pyridine). How can I minimize this?
A3: The formation of a debrominated (or more generally, hydrodehalogenated) byproduct is a common side reaction. This occurs when the aryl halide is reduced instead of coupled. To minimize this:
-
Choice of Catalyst/Ligand: Certain catalyst systems are more prone to promoting this side reaction. Using a robust ligand system like the XPhosPdG2/XPhos tandem has been shown to be effective in preventing debromination in similar brominated pyrazolo systems.[4][5]
-
Minimize Water: While many Suzuki couplings use aqueous solvent mixtures, excess water can be a proton source for protodeboronation of the boronic acid, which can indirectly lead to hydrodehalogenation pathways. Use anhydrous solvents if this is a persistent issue, though a small amount of water is sometimes necessary for certain bases like K₃PO₄ to be effective.[2][6]
-
Boronic Ester Stability: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as they can exhibit greater stability and reduce the rate of protodeboronation.[4]
Q4: What are the recommended starting conditions for a Suzuki coupling with this substrate?
A4: Based on successful couplings with structurally similar brominated pyrazolopyridines and dihalopyridines, a good starting point would be:
-
Catalyst: XPhosPdG2 (2.5 mol%) with additional XPhos ligand (5 mol%).[4][5] Alternatively, Pd(dppf)Cl₂ (3-5 mol%) is a robust choice for many heteroaryl couplings.[7][8]
-
Base: K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents).[4][9]
-
Solvent: A degassed mixture of 1,4-Dioxane/Water (4:1) or EtOH/Water (4:1).[4][9]
-
Temperature: 100-135 °C, potentially using microwave irradiation to shorten reaction times.[4]
-
Atmosphere: Strictly inert (Argon or Nitrogen).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst system (e.g., Pd(PPh₃)₄). | Switch to a more active catalyst system with bulky, electron-rich ligands like Pd(dppf)Cl₂, or a palladacycle precatalyst with a Buchwald ligand (e.g., XPhos, SPhos).[2][4] Increase catalyst loading if necessary. |
| Insufficient reaction temperature. | Increase temperature to 80-120 °C. Consider using a higher boiling point solvent or microwave irradiation.[4] | |
| Ineffective base. | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[4] | |
| Poor reagent quality or degradation. | Check the quality of the boronic acid; they can degrade on storage. Use fresh or purified reagents. Consider converting the boronic acid to a more stable pinacol ester. | |
| System not properly degassed. | Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction setup and duration.[4] | |
| Significant Side Products | Hydrodehalogenation (loss of Bromine) | Use a catalyst system known to minimize this, such as XPhosPdG2/XPhos.[4][5] Ensure the system is rigorously anhydrous if protic sources are suspected to be the issue. |
| Homocoupling of boronic acid | This is often promoted by oxygen. Improve degassing procedures. Sometimes lowering the reaction temperature can disfavor this pathway. | |
| Reaction at C5-Cl (non-selective) | This is unlikely due to the higher reactivity of the C-Br bond. If observed, it may indicate very harsh reaction conditions. Lower the temperature or use a less active catalyst system. | |
| Reaction Stalls / Incomplete Conversion | Catalyst deactivation over time. | The pyridine nitrogen can inhibit the catalyst. Use of bulky ligands helps, but sometimes a higher catalyst loading (e.g., 5 mol%) is required for challenging substrates.[2] |
| Poor solubility of reagents. | Ensure the chosen solvent system provides good solubility for all components at the reaction temperature. For bases like K₃PO₄, a biphasic system with water is often necessary.[2] |
Data Presentation: Suzuki Coupling of Analogous Heterocycles
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Ref |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 °C (MW) / 40 min | 91% | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 °C (MW) / 40 min | 74% | [4] |
| 6-chloro-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂ (5) / dppf (5) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 60 °C | 93% | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 2 h | High Yield | [7][8] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 °C | Moderate to Good | [9] |
Note: PMB = 4-methoxybenzyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; MW = Microwave irradiation.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling (High-Yield Conditions)
This protocol is adapted from conditions reported to be highly effective for a similar 3-bromo-pyrazolopyrimidine substrate, minimizing debromination.[4][5]
-
Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water.
-
Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add XPhos ligand (5 mol%) and XPhosPdG2 precatalyst (2.5 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 135 °C for 40 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-pyrazolo[3,4-C]pyridine.
Protocol 2: Conventional Heating with Pd(dppf)Cl₂
This protocol uses a more conventional catalyst and heating method, which is robust for many heteroaryl couplings.[7][8]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe under a positive flow of inert gas.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for setting up a Suzuki-Miyaura coupling experiment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[3,4-c]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of pyrazolo[3,4-c]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazolo[3,4-c]pyridines?
A1: The most frequently encountered side reaction is the formation of regioisomers. This is particularly prevalent during N-alkylation or N-arylation, where substitution can occur at either the N-1 or N-2 position of the pyrazole ring, leading to a mixture of products. Additionally, in syntheses starting from precursors like 3-acylpyridine N-oxides, regioisomeric pyrazolopyridine systems can be formed.[1] Low yields due to incomplete reactions or degradation of products are also a common issue.
Q2: How can I control the regioselectivity of N-alkylation in pyrazolo[3,4-c]pyridines?
A2: Controlling the regioselectivity of N-alkylation is a significant challenge. The outcome is often influenced by the steric and electronic properties of the substituents on the pyrazolo[3,4-c]pyridine core and the alkylating agent. The choice of base and solvent system also plays a crucial role. For instance, using a bulky protecting group on one of the nitrogen atoms can direct alkylation to the other nitrogen.
Q3: My reaction is giving a very low yield. What are the potential causes and how can I improve it?
A3: Low yields in pyrazolo[3,4-c]pyridine synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the reactants can significantly hinder the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or decomposition of the product.
-
Catalyst Activity: If a catalyst is used, its choice and loading are critical for an efficient reaction.
Optimizing these parameters through systematic screening is essential for improving the yield.
Q4: I am observing a complex mixture of products that is difficult to separate. What could be the issue?
A4: The formation of a complex mixture of products can occur, especially during functionalization steps like metalation. For example, metalation of an N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine can lead to multiple products that are challenging to isolate and characterize.[2] Careful selection of protecting groups and reaction conditions is crucial to minimize the formation of such complex mixtures.
Troubleshooting Guides
Issue 1: Formation of N-1 and N-2 Regioisomers during N-Alkylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Two or more spots on TLC with similar polarity after N-alkylation. | Lack of regioselectivity in the N-alkylation reaction. | 1. Modify the Base/Solvent System: The choice of base and solvent can influence the N-1/N-2 ratio. Experiment with different combinations (e.g., NaH in THF, K₂CO₃ in DMF). 2. Steric Hindrance: If possible, introduce a sterically bulky substituent at a position adjacent to one of the nitrogen atoms to direct the incoming alkyl group to the other, less hindered nitrogen. 3. Protecting Group Strategy: Employ a removable protecting group on one of the pyrazole nitrogens to ensure selective alkylation at the desired position. 4. Chromatographic Separation: If a mixture is unavoidable, optimize column chromatography conditions (e.g., gradient elution) for efficient separation of the isomers. |
Issue 2: Low Yield of the Desired Pyrazolo[3,4-c]pyridine
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material or significant amount of baseline material on TLC. | 1. Impure starting materials. 2. Suboptimal reaction temperature or time. 3. Inappropriate solvent. 4. Inefficient catalyst (if applicable). | 1. Purify Starting Materials: Ensure the purity of your reactants by recrystallization or chromatography before use. 2. Optimize Reaction Conditions: a) Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. b) Monitor the reaction progress by TLC at different time points to determine the optimal reaction time. 3. Solvent Screening: Conduct the reaction in a variety of solvents with different polarities to identify the one that provides the best yield. 4. Catalyst Screening: If the reaction is catalyzed, screen different catalysts and optimize the catalyst loading. |
Data Presentation
Table 1: Regioselectivity of N-Alkylation of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Entry | Alkylating Agent | Base | Solvent | Conditions | N-1 Isomer Yield (%) | N-2 Isomer Yield (%) |
| 1 | SEMCl | NaH | THF | 0 °C to rt, 6 h | 47 | 26 |
| 2 | MsCl | Et₃N | DCM | 0 °C to rt, 16 h | 92 | - |
| 3 | THP | p-TsOH | DCM | rt, 22 h | 82 | - |
Data adapted from Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
Experimental Protocols
Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
3-Amino-4-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
To a solution of 3-amino-4-chloropyridine in DCE, add Ac₂O followed by the portion-wise addition of NaNO₂ at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
To the resulting residue, add a solution of NaOMe in MeOH and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
For a detailed procedure, refer to Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
Protocol 2: N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridine
This protocol describes a general procedure for the N-alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines.
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine
-
Alkylating agent (e.g., SEMCl)
-
Base (e.g., NaH)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at 0 °C, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: Formation of N-1 and N-2 regioisomers during N-alkylation.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Troubleshooting low yield in Buchwald-Hartwig amination of halo-pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of halo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a halo-pyridine resulting in a low yield?
Low yields in the Buchwald-Hartwig amination of halo-pyridines are common and can be attributed to several factors. The most significant challenge is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst, thereby inhibiting its catalytic activity.[1] Other common causes include suboptimal choice of ligand or base, impure reagents, the presence of oxygen or moisture, and inappropriate reaction temperature or time.[1] Aryl chlorides, in particular, are less reactive than bromides or iodides, and their oxidative addition to the Pd(0) complex is often the rate-limiting step, which can lead to low conversion.[2]
Q2: What are the visual signs of a failing or successful Buchwald-Hartwig reaction?
A healthy reaction mixture is typically a homogeneous, colored solution, often ranging from yellow to reddish-brown. Signs of a troubled reaction include the formation of palladium black, a fine black precipitate of metallic palladium that has fallen out of the catalytic cycle, indicating catalyst decomposition.[1] If the reaction mixture remains colorless or retains the color of the starting materials, it's likely the catalyst has not become active.[1] Furthermore, if reaction monitoring by TLC or LC-MS shows initial product formation that then ceases, the catalyst may have decomposed or been poisoned.[1]
Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?
Catalyst poisoning by the pyridine nitrogen is a primary obstacle.[1] To mitigate this, the choice of a sterically bulky ligand is crucial.[1] These ligands shield the palladium center and disfavor the coordination of the pyridine nitrogen. Ligands like XPhos, RuPhos, and BrettPhos are often effective for this purpose.
Q4: I am observing a significant amount of hydrodehalogenation of my halo-pyridine. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.[2] This occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[2] To suppress this, ensure strictly anhydrous conditions for all reagents and solvents.[2] Using a slight excess of the amine (1.2-1.5 equivalents) can also help favor the desired amination pathway.[2] Additionally, the choice of a strong, non-nucleophilic base is critical.
Troubleshooting Guide
Issue 1: Low or No Conversion
Potential Cause & Solution
-
Catalyst Poisoning: The pyridine nitrogen is likely inhibiting your palladium catalyst.
-
Solution: Switch to a bulkier phosphine ligand such as XPhos, RuPhos, or BrettPhos to sterically hinder pyridine coordination.[1]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Low Reactivity of Aryl Chloride: Aryl chlorides are inherently less reactive than bromides or iodides.[2][3]
-
Solution: If possible, switch to the corresponding bromo- or iodo-pyridine. If you must use the chloride, increase the reaction temperature and consider a more electron-rich ligand to facilitate oxidative addition.[3]
-
-
Reagent Insolubility: If any of your starting materials or the base are not fully dissolved, the reaction will be inefficient.[1]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause & Solution
-
Excessively High Temperature: While heating is often necessary, temperatures that are too high can lead to catalyst decomposition.[1]
-
Inappropriate Ligand: The ligand may not be providing sufficient stabilization to the palladium center throughout the catalytic cycle.
-
Solution: Experiment with different classes of ligands. While bulky monophosphine ligands are a good starting point, bidentate ligands like BINAP or DPPF can sometimes offer greater stability.[8]
-
Issue 3: Poor Regioselectivity with Dihalo-pyridines
Potential Cause & Solution
-
Similar Reactivity of Halogen Positions: Achieving regioselectivity can be challenging.
-
Solution: Generally, the 2- and 4-positions on the pyridine ring are more electron-deficient and thus more reactive.[2] To enhance selectivity, carefully control the reaction temperature and consider using a ligand that can differentiate between the steric environments of the two halogen atoms.
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine
This generalized protocol is based on established principles for the amination of heteroaryl chlorides.[6]
Materials:
-
2-Chloropyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
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Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine, palladium precatalyst, ligand, and base under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).
Data Presentation
Table 1: Common Reaction Parameters for Optimization
| Parameter | Typical Range/Options | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3) | Precatalysts often provide more reliable results.[3][9] |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos, BINAP, DPPF | Bulky, electron-rich ligands are generally preferred for halo-pyridines.[10] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are common. Base choice can affect functional group tolerance.[1][7] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solubility of all reaction components is critical.[5][7][11] |
| Temperature | 80 - 120 °C | Must be optimized to ensure a reasonable reaction rate without catalyst decomposition.[1][4][7] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion.[2] |
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Key parameter relationships influencing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Electron-Deficient Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of electron-deficient heterocycles, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) shows low or no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in these challenging couplings can stem from several factors, primarily related to the electronic nature and coordination properties of the heterocyclic substrate.
Potential Causes:
-
Catalyst Deactivation/Inhibition: The lone pair of electrons on the nitrogen atom(s) in the heterocycle can coordinate to the palladium catalyst, leading to its deactivation or inhibition. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[1][2]
-
Poor Substrate Reactivity: While electron-deficient aryl halides are generally more reactive in oxidative addition, the overall catalytic cycle can be sluggish.[3][4] Chloro-substituted heterocycles are particularly less reactive than their bromo or iodo counterparts.[3][5]
-
Inefficient Transmetalation: Electron-deficient heteroaryl boronic acids can exhibit slow rates of transmetalation, a critical step in the catalytic cycle.[2][6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Employ Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][7] These ligands stabilize the active palladium species, promote oxidative addition, and sterically hinder coordination of the heterocycle to the palladium center.
-
Utilize Pre-formed Catalysts: Consider using palladium precatalysts (e.g., XPhos Pd G3) that are more resistant to deactivation.[7]
-
-
Optimize the Base and Solvent System:
-
Base Selection: The choice of base is crucial for activating the boronic acid. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[7][8] Weaker bases like K₂CO₃ can also be suitable, depending on the specific substrates.
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.[8][9] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation and side reactions.[1]
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for challenging substrates.[7]
Q2: I'm observing significant formation of byproducts, such as homocoupling of the boronic acid and/or dehalogenation of my heteroaryl halide. How can I minimize these side reactions?
A2: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.
Minimizing Homocoupling:
-
Cause: The presence of oxygen in the reaction mixture often promotes the homocoupling of boronic acids.[2]
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[2]
-
Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Minimizing Dehalogenation:
-
Cause: The formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water, can lead to the reduction of the aryl halide.[10]
-
Solution:
-
Optimize Base and Ligand: Screen different bases and ligands. Weaker bases and bulky, electron-rich ligands can sometimes suppress dehalogenation.[10]
-
Control Water Content: In aqueous systems, varying the water ratio can be beneficial. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[10]
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is generally best for the Suzuki coupling of electron-deficient heteroaryl chlorides?
A3: For challenging substrates like electron-deficient heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective. Combinations such as Pd(OAc)₂ with SPhos or XPhos, or the use of pre-formed catalysts like XPhos Pd G3, are excellent starting points.[6][7][8] These systems are adept at promoting the difficult oxidative addition of the aryl chloride and are more resistant to deactivation by the heterocyclic substrate.
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome. For challenging couplings of electron-deficient heterocycles, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they can accelerate the slow transmetalation step.[7][8] However, the optimal base is substrate-dependent, and screening of different bases may be necessary.
Q5: How can I prevent protodeboronation of my electron-deficient heteroarylboronic acid?
A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with electron-deficient boronic acids.[1] To minimize this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃ or KF.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can reduce this side reaction, as water is a proton source.[1]
-
Use More Stable Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are generally more stable than the corresponding boronic acids.
Q6: Can microwave irradiation be beneficial for these challenging couplings?
A6: Yes, microwave irradiation can be highly effective. It can significantly reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating.[9][11]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (estimated) |
Data compiled from representative literature procedures for analogous substrates.[8]
Table 2: Effect of Different Bases on Suzuki Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Preformed Pd(II) Catalyst | NaOH | MeOH/H₂O | 80 |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | Preformed Pd(II) Catalyst | K₃PO₄ | MeOH/H₂O | 65 |
| 3 | 4-Bromoacetophenone | Phenylboronic Acid | Preformed Pd(II) Catalyst | K₂CO₃ | MeOH/H₂O | 81 |
| 4 | 4-Bromoacetophenone | Phenylboronic Acid | Preformed Pd(II) Catalyst | Na₂CO₃ | MeOH/H₂O | 82 |
| 5 | 4-Bromoacetophenone | Phenylboronic Acid | Preformed Pd(II) Catalyst | Cs₂CO₃ | MeOH/H₂O | 71 |
Data adapted from a study on a preformed Pd(II) catalyst system.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Heteroaryl Halide (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the heteroaryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water)
-
Microwave reaction vessel with a stir bar
Procedure:
-
Vessel Preparation: To the microwave reaction vessel, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Workup and Purification: After the reaction is complete, cool the vessel to room temperature and follow the workup and purification steps outlined in Protocol 1.[13]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazolopyridine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of pyrazolopyridine intermediates during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are pyrazolopyridines, and why is their solubility often a challenge?
A1: Pyrazolopyridines are heterocyclic compounds structurally similar to purines, which makes them valuable scaffolds in drug discovery for developing kinase inhibitors and anticancer agents.[1] Their often planar and rigid structure can lead to strong crystal lattice energy and poor interactions with water, resulting in low aqueous solubility.[2][3][4] This poor solubility can hinder biological screening, formulation development, and ultimately limit their therapeutic potential.[2][5]
Q2: My pyrazolopyridine intermediate, dissolved in DMSO, precipitates immediately upon dilution in my aqueous buffer. What is happening?
A2: This phenomenon, often called "crashing out," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water.[6] When the DMSO stock solution is added to the aqueous buffer, the DMSO disperses, and the local concentration of the pyrazolopyridine intermediate exceeds its solubility limit in the aqueous environment, causing it to precipitate.[6]
Q3: Can the type of cell culture medium or the presence of serum affect the solubility of my pyrazolopyridine intermediate?
A3: Yes, both can influence solubility. Different media formulations have varying pH levels and ionic strengths, which can affect a compound's solubility.[6] Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds and increase their apparent solubility; however, in some cases, these interactions can also lead to the formation of insoluble complexes.[6]
Q4: Is it acceptable to use a solution with a visible precipitate for my experiments?
A4: It is strongly advised not to use media or buffers with a visible precipitate.[6] The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[7]
Q5: What are the main strategies to improve the solubility of pyrazolopyridine intermediates?
A5: Strategies to enhance solubility can be broadly categorized into:
-
Physical Modifications: Altering the solid-state properties of the compound through techniques like particle size reduction (micronization, nanonization) or creating amorphous solid dispersions.[8][9]
-
Chemical Modifications: Synthesizing more soluble derivatives or prodrugs.[2][3][5]
-
Formulation Approaches: Utilizing co-solvents, adjusting pH, or using excipients like surfactants, and complexing agents (e.g., cyclodextrins).[8][10][11][12][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with pyrazolopyridine intermediates.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Possible Causes & Solutions
-
High Final Concentration: The target concentration in the aqueous buffer is above the compound's solubility limit.
-
Solution: Decrease the final working concentration. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
-
-
Rapid Dilution: Adding the concentrated stock solution too quickly into the buffer.
-
Low Temperature: The temperature of the aqueous buffer can affect solubility.
-
Solution: Pre-warm the buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the compound stock solution.[7]
-
Issue 2: Compound Precipitates Over Time During Incubation
Possible Causes & Solutions
-
Compound Instability: The pyrazolopyridine intermediate may not be stable in the aqueous environment for extended periods at incubation temperatures.
-
Solution: Prepare fresh working solutions for each experiment and avoid storing aqueous solutions of the compound for more than a day.[6]
-
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
Solution: Ensure a constant and stable temperature in the incubator.[7]
-
-
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time, which in turn can affect the solubility of pH-sensitive compounds.[7]
-
Solution: Monitor and maintain the pH of your culture medium. Consider using a buffer with a higher buffering capacity if compatible with your experimental system.
-
Issue 3: Initial Attempts to Solubilize the Compound Fail
Possible Causes & Solutions
-
Inappropriate Solvent System: The chosen solvent or buffer system is not suitable for the pyrazolopyridine intermediate.
-
Solution 1: pH Adjustment: For ionizable compounds, solubility is highly dependent on pH.[10] Experiment with different pH values for your buffer system to find a range where the compound is more soluble.[10]
-
Solution 2: Use of Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase solubility.[10][11] Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[10][11] It is essential to test the tolerance of your specific assay system to the chosen co-solvent.
-
Solution 3: Formulation with Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween-80 or other solubilizing agents can create micelles that encapsulate the compound, increasing its apparent solubility.[4][13][14]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common formulation components and their typical concentration ranges for improving the solubility of poorly soluble compounds for in vivo studies.
Table 1: Common Excipients for Formulations
| Excipient Category | Example Agents | Typical Final Concentration | Primary Use |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | 5-10% | Initial solubilization of stock solution[4] |
| Co-solvents | Polyethylene glycol 400 (PEG400) | 30-60% | Vehicle for oral and intravenous administration[4] |
| Propylene Glycol (PG) | 10-40% | Co-solvent for intravenous formulations[4] | |
| Surfactants | Tween-80 (Polysorbate 80) | 5-10% | Enhances wetting and dispersion[4] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-25% | Forms inclusion complexes to increase aqueous solubility[4] |
Table 2: Example Formulations for Pyrazole-Based Compounds
| Administration Route | Formulation Composition |
| Oral Gavage | 5-10% DMSO, 40% PEG400, 5% Tween-80, qs with Saline[4] |
| Intravenous | 10% DMSO, 40% PEG400, qs with Saline |
| Intravenous | 5% DMSO, 20% HP-β-CD, qs with 5% Dextrose in Water (D5W)[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of the pyrazolopyridine intermediate in a sterile microfuge or conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.[6]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Stepwise Dilution for In Vitro Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium.
-
Pre-warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C).
-
Prepare an intermediate dilution of the stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM intermediate solution.
-
Gently mix the intermediate solution.
-
Add the required volume of the intermediate solution to your final experimental volume. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 1 µM concentration.
-
Gently mix the final working solution and visually inspect for any signs of precipitation before use.[6]
Protocol 3: Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazolopyridine intermediates in animal models.
-
Initial Solubilization: In a sterile conical tube, dissolve the accurately weighed pyrazolopyridine compound in DMSO. The final concentration of DMSO in the formulation should typically be between 5-10%.[4] Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation consists of 40% PEG400 and 5% Tween-80.[4]
-
Final Dilution: Add sterile saline (0.9% NaCl) to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[4]
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for any precipitation before administration.[4]
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. benchchem.com [benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Brominated and Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated and chlorinated heterocyclic compounds.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Chromatography Challenges
Q1: My halogenated isomers are co-eluting during column chromatography. How can I improve their separation?
A1: Co-elution of halogenated isomers is a frequent challenge due to their similar polarities.[1] To achieve separation, you can employ several strategies:
-
Optimize the Solvent System:
-
Shallow Gradient: Employ a very shallow solvent gradient to maximize the difference in elution times.[1]
-
Solvent Choice: Experiment with different solvent systems. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.
-
-
Stationary Phase Selection:
-
If silica gel is not effective, consider using a different stationary phase like alumina, which can offer different selectivity for halogenated compounds.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC is often more effective than flash chromatography.[2] C18 columns are a good starting point for reversed-phase separation, and the mobile phase can be fine-tuned (e.g., acetonitrile/water or methanol/water with additives like formic acid) to optimize resolution.[3]
-
Q2: My brominated compound appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Brominated heterocycles can be susceptible to degradation on acidic silica gel, often through de-bromination or rearrangement.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent. A common method is to flush the packed column with a 1-2% triethylamine solution in the starting eluent before loading the sample.
-
Use an Alternative Stationary Phase: Alumina or Florisil are less acidic alternatives to silica gel and can be used for compounds that are sensitive to acid.
-
Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the silica gel, potentially minimizing degradation. However, this may also reduce separation efficiency.
Q3: I'm observing significant peak tailing when purifying my chlorinated pyridine derivative by HPLC. What is the cause and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocycles like pyridines is often due to interactions between the basic nitrogen and residual acidic silanol groups on the silica-based stationary phase.
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-0.5%), to the mobile phase. This will compete with your compound for interaction with the acidic sites on the stationary phase, leading to more symmetrical peaks.
-
Adjust the pH: If using a buffered mobile phase, ensure the pH is appropriate to either protonate or deprotonate your analyte consistently.
-
End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanol groups have been chemically deactivated.
Recrystallization Challenges
Q4: My halogenated compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals. This is common when the compound's melting point is lower than the temperature of the solution or when the solution is supersaturated to a high degree.[4]
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. Insulating the flask can help with this.
-
Solvent System Modification: If using a two-solvent system, add a small amount of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling.
Q5: I have a low recovery after recrystallization of my bromo-heterocycle. How can I improve the yield?
A5: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Ensure Complete Crystallization: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q6: My purified crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A6: Colored impurities are often highly conjugated or polar byproducts.
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.[3]
-
Filtration through a Silica Plug: Dissolve the colored crystals in a suitable solvent and pass the solution through a small plug of silica gel. The more polar colored impurities will often be retained on the silica.
Data on Purification of Halogenated Heterocyclic Compounds
The following tables provide some representative data on the purification of brominated and chlorinated heterocyclic compounds. Please note that yields and purity are highly dependent on the specific reaction, the nature of the impurities, and the precise purification protocol followed.
| Compound | Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery/Yield (%) | Reference |
| 3-Bromoquinoline | Recrystallization | Ethanol/Water | ~85 | ~95 | ~70 | [1] |
| 3-Bromoquinoline | Column Chromatography | Petroleum Ether:Ethyl Acetate (4:1) | ~85 | ~98 | ~60 | [1] |
| 5-Bromoindole | Steam Distillation | Water | 50-98 | >99 | High | |
| 2,6-Dichloropurine | Recrystallization | Methanol | Crude | 99.5 | 99 | [5] |
| 2,4-Dichlorobenzoic Acid | Salt formation with α-methylbenzylamine followed by hydrolysis | Not Applicable | >95 (with isomers) | >99.95 | Not specified | [6] |
Experimental Protocols
Protocol 1: Purification of 2-Chloroquinoxaline by Extraction and Evaporation
This protocol is adapted from a literature procedure for the synthesis of 2-chloroquinoxaline.[4]
1. Materials:
-
Crude 2-chloroquinoxaline reaction mixture
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
2. Procedure:
-
Following the reaction, the crude mixture is poured slowly into water.
-
The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (e.g., 2 x 250 mL).
-
The combined organic layers are washed with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The mixture is filtered to remove the sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the solid 2-chloroquinoxaline.
Protocol 2: Recrystallization of 5-Bromoindole
This protocol provides a general method for the recrystallization of 5-bromoindole.[7]
1. Materials:
-
Crude 5-bromoindole
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Place the crude 5-bromoindole in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography of a Chlorinated Quinoline Derivative
This protocol is a general guide for the purification of a chlorinated quinoline derivative by flash chromatography.[8]
1. Materials:
-
Crude chlorinated quinoline derivative
-
Silica gel
-
Solvents for elution (e.g., hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
2. Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation of the desired product from impurities. A typical starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (ethyl acetate) according to the gradient determined from the TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Crystal Formation
References
- 1. rsc.org [rsc.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in the synthesis of substituted pyrazolopyridines
Welcome to the Technical Support Center for the synthesis of substituted pyrazolopyridines. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazolopyridine synthesis and why is it important?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction where multiple products could be formed. In the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials, the reaction can yield a mixture of regioisomers. Controlling regioselectivity is crucial as different isomers can exhibit distinct biological activities, and isolating the desired isomer can be a challenging and costly process.[1][2]
Q2: What are the primary factors influencing regioselectivity in the synthesis of pyrazolopyridines?
A2: The regioselectivity in pyrazolopyridine synthesis is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction pathway, favoring the formation of the less sterically hindered product.[1][2]
-
Electronic Effects: The distribution of electron density in the reactants plays a significant role. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack often occurs at the more electrophilic carbonyl carbon.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the reactants, thereby influencing the reaction pathway and the resulting major regioisomer.[2][3][4]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[3][5][6][7]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the final product ratio.[1][2]
-
Catalyst: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity.[1]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: To improve regioselectivity, consider the following troubleshooting steps:
-
Modify Reaction Conditions: Experiment with different solvents, particularly fluorinated alcohols (TFE or HFIP), which have been shown to dramatically improve regioselectivity.[5][6][7] Adjusting the reaction temperature and pH can also influence the outcome.[1][2][3][4]
-
Catalyst Screening: If applicable, screen different catalysts (e.g., acid or base catalysts) to see if they favor the formation of the desired isomer.
-
Starting Material Modification: If possible, modify the starting materials to introduce significant steric or electronic differences that can direct the reaction towards a single isomer.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies that offer better regiocontrol, such as multicomponent reactions or using 1,3-dicarbonyl surrogates.[2][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity, obtaining a nearly 1:1 mixture of isomers. | - Similar steric and electronic properties of the reactive sites on the unsymmetrical starting material.- Suboptimal reaction conditions (solvent, temperature, pH). | - Solvent Modification: Switch to a fluorinated alcohol solvent like TFE or HFIP to enhance regioselectivity.[5][6][7]- Temperature Optimization: Vary the reaction temperature to favor either the kinetic or thermodynamic product.- pH Adjustment: Modify the reaction pH using acidic or basic additives.[2][3][4] |
| Inconsistent regioselectivity between batches. | - Small variations in reaction conditions (temperature, concentration, addition rate).- Purity of starting materials. | - Standardize Protocol: Ensure strict adherence to the experimental protocol for all batches.- Purify Reactants: Purify starting materials before use to remove any impurities that might interfere with the reaction.[1] |
| Desired regioisomer is the minor product. | - The reaction conditions favor the formation of the undesired thermodynamic or kinetic product. | - Explore Kinetic vs. Thermodynamic Control: Run the reaction at a lower temperature to favor the kinetic product or at a higher temperature for a longer duration to favor the thermodynamic product.- Re-evaluate Synthetic Strategy: Consider a different synthetic approach that is known to favor the desired isomer. |
| Difficulty in separating regioisomers. | - Similar physicochemical properties (polarity, solubility) of the isomers. | - Optimize Chromatography: Use high-performance column chromatography with different stationary and mobile phases.[1]- Recrystallization: Attempt fractional recrystallization from various solvents.- Derivatization: If possible, derivatize the mixture to create compounds with more distinct properties for easier separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Improving Regioselectivity using Fluorinated Alcohols
This protocol describes a general method for the synthesis of substituted pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a hydrazine, employing a fluorinated alcohol to enhance regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3-5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (3-5 mL).
-
To this solution, add the substituted hydrazine (1.1 mmol) at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up. For example, dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the major regioisomer.[3]
Expected Outcome:
The use of fluorinated alcohols like TFE or HFIP has been reported to dramatically increase the regioselectivity of pyrazole formation, often leading to a significant preference for one isomer.[5][6][7]
| Solvent | Typical Regioisomeric Ratio (Major:Minor) |
| Ethanol | Often close to 1:1 or with low selectivity |
| TFE | Can improve to >85:15 |
| HFIP | Can improve to >95:5 |
Note: The exact ratios are substrate-dependent.
Visual Guides
Caption: Workflow for improving regioselectivity using fluorinated alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Preventing debromination in palladium-catalyzed reactions of bromo-pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing the common side reaction of debromination (hydrodebromination).
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in palladium-catalyzed reactions of bromo-pyridines?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct, which reduces the yield of the desired coupled product and introduces impurities that can be challenging to separate during purification.[2] The electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to cleavage under certain catalytic conditions.[3]
Q2: What is the primary cause of debromination in these reactions?
A2: The principal cause of debromination in palladium-catalyzed cross-coupling reactions is the formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can arise from various sources within the reaction mixture, including the base, solvent (especially protic solvents like alcohols or water), or other impurities.[2] Once formed, the Pd-H species can react with the bromo-pyridine in a competing catalytic cycle, leading to the replacement of bromine with hydrogen instead of the intended coupling partner.[2][4]
Q3: How can I detect and quantify the extent of debromination in my reaction?
A3: The presence and amount of the debrominated byproduct can be determined using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick, qualitative method to check for the presence of the byproduct, which will likely have a different Rf value than the starting material and the desired product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, confirming the presence of the debrominated impurity by its molecular weight.[2][5]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated byproduct.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the debrominated product by observing the characteristic signals of the unsubstituted pyridine ring.[2][5]
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to diagnosing and mitigating debromination in your palladium-catalyzed cross-coupling reactions of bromo-pyridines.
Issue: Significant formation of the debrominated byproduct is observed.
Below is a troubleshooting workflow to address this issue, with key parameters to investigate and optimize.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Data Presentation: Impact of Reaction Parameters on Debromination
The following tables summarize the general effects of key reaction parameters on the extent of debromination.
Table 1: Effect of Base on Debromination
| Base Class | Examples | Tendency for Debromination | Rationale |
| Strong/Aggressive Bases | NaOtBu, NaOH, Alkoxides | High | Can promote the formation of Pd-H species, which are responsible for hydrodebromination.[2] |
| Mild Inorganic Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ | Low | Less likely to generate hydride species, thus minimizing the debromination side reaction.[1][2] |
Table 2: Effect of Ligand Choice on Debromination
| Ligand Type | Examples | Tendency for Debromination | Rationale |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, BrettPhos | Low | Promote faster reductive elimination of the desired product, which outcompetes the debromination pathway.[2][6] |
| Less Bulky/Electron-Poor Ligands | PPh₃ | Higher | May result in slower reductive elimination, allowing more time for competing debromination to occur.[3] |
Table 3: Effect of Solvent on Debromination
| Solvent Type | Examples | Tendency for Debromination | Rationale |
| Aprotic, Non-polar | Toluene, Dioxane, THF | Low | Less likely to act as a hydride source.[4] |
| Protic Solvents | Alcohols, Water | High | Can act as a source of hydride, leading to the formation of Pd-H species.[2] |
| Polar Aprotic | DMF | Variable | Can sometimes lead to more dehalogenation compared to solvents like toluene.[4][7] |
Mechanistic Insight
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired debromination pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling.[4]
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions of bromo-pyridines, optimized to minimize debromination. Note: These are starting points and may require further optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of a bromo-pyridine with an arylboronic acid.
-
Reagents & Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine, arylboronic acid, and K₃PO₄.[1]
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[1]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the amination of a bromo-pyridine.
-
Reagents & Materials:
-
Bromo-pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) (Note: If debromination is severe, consider switching to Cs₂CO₃ or K₃PO₄)[6]
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-pyridine, amine, and base.[6]
-
In a separate vial, mix the palladium source (Pd₂(dba)₃) and the ligand (XPhos).
-
Add the catalyst/ligand mixture to the Schlenk tube.[6]
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., toluene) via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Experimental Workflow
References
Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method involves a two-step process starting from a substituted aminopyridine. The synthesis proceeds through the formation of an intermediate, 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, followed by deacetylation to yield the final product. This approach has been demonstrated to be efficient for producing 5-halo-1H-pyrazolo[3,4-c]pyridines.[1][2]
Q2: Are there specific safety precautions I should take during this synthesis?
A2: Yes, this synthesis involves hazardous materials. The target compound, this compound, is classified as acutely toxic if swallowed.[3][4] Precautionary statements include handling in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes.[1][5] Always consult the Safety Data Sheet (SDS) for all reagents and products.
Q3: What are the key reaction parameters to monitor for successful synthesis?
A3: Critical parameters to monitor include reaction temperature, reaction time, and the purity of starting materials. For the initial reaction to form the acetylated intermediate, maintaining the temperature between room temperature and 90°C for approximately 20 hours is crucial.[2] The subsequent deacetylation is typically carried out at room temperature for about 1 hour.[2] Monitoring the reaction progress using techniques like TLC or HPLC is highly recommended to ensure completion.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through standard laboratory techniques. After the deacetylation step, a common work-up involves acidification, followed by basification and extraction with an organic solvent like ethyl acetate. The crude product can then be further purified by silica gel flash column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents. - Incorrect reaction temperature. - Insufficient reaction time. | - Ensure the purity and reactivity of starting materials. - Carefully control the reaction temperature as specified in the protocol. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Multiple Products (Byproducts) | - Side reactions due to temperature fluctuations. - Presence of impurities in starting materials. - Regioisomer formation. | - Maintain stable and accurate temperature control throughout the reaction. - Use highly pure starting materials. - Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the aqueous phase. - Emulsion formation during extraction. - Co-elution of impurities during chromatography. | - Perform multiple extractions with the appropriate organic solvent. - Add brine to the aqueous layer to break emulsions. - Optimize the mobile phase for column chromatography to achieve better separation. |
| Inconsistent Yields Upon Scale-Up | - Inefficient mixing in a larger reactor. - Poor heat transfer leading to localized temperature gradients. - Changes in reagent addition rates. | - Use appropriate stirring mechanisms to ensure homogeneous mixing. - Employ a reactor with a jacket for better temperature control. - Control the rate of addition of reagents to manage exothermic events. |
Experimental Protocols
Synthesis of 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of the appropriate aminopyridine in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Add sodium nitrite (NaNO₂) portion-wise while maintaining the temperature at room temperature.
-
After the addition is complete, heat the reaction mixture to 90°C and stir for 20 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate can often be isolated without the need for purification.[1]
Synthesis of this compound
-
Dissolve the crude 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH).
-
Add sodium methoxide (NaOMe) and stir the mixture at room temperature for 1 hour.[1][2]
-
Monitor the deacetylation by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture and then concentrate it under reduced pressure.
-
Take up the crude product in water and adjust the pH to 10 with aqueous NaOH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude product.
-
Purify the crude product by silica gel flash column chromatography to obtain pure this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-5-chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 245325-30-8 [sigmaaldrich.com]
- 4. 3-Bromo-5-chloro-1H-pyrazolo 3,4-c pyridine AldrichCPR 245325-30-8 [sigmaaldrich.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Pyrazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities during the synthesis of pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities encountered in pyrazolopyridine synthesis?
A1: Impurities in pyrazolopyridine synthesis can be broadly categorized into three types:
-
Organic Impurities: These include starting materials, intermediates, by-products from side reactions (such as isomers), and degradation products.[1]
-
Inorganic Impurities: These can originate from reagents, catalysts, and manufacturing equipment.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][2]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[3] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is the standard for separating and quantifying non-volatile organic impurities.[1][2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides molecular weight information and structural details of unknown impurities, aiding in their identification.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile impurities, particularly residual solvents.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and quantification of impurities.[7] Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.[8][9]
Q3: How can I ensure the purity of my starting materials?
A3: The purity of starting materials is crucial for a successful synthesis with minimal impurities.[10] It is recommended to:
-
Source high-purity reagents from reliable suppliers.
-
If necessary, purify starting materials through recrystallization or chromatography before use.[10]
-
Analyze the starting materials using appropriate analytical techniques (e.g., NMR, HPLC) to confirm their identity and purity.
Troubleshooting Guides
HPLC Analysis
Issue: Poor resolution between the main peak and an impurity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for closely related isomers. Consider using columns with different stationary phases, such as Phenyl or Pentafluorophenyl (PFP), which offer alternative separation mechanisms like π-π or dipole-dipole interactions.[10] |
| Suboptimal Mobile Phase Composition | The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity. Additionally, adjusting the pH of the mobile phase can change the ionization state of acidic or basic analytes, affecting their retention and resolution.[10][11][12] |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can increase column efficiency and improve resolution. Adjusting the column temperature can also influence selectivity.[11] |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample or reduce the injection volume.[11][12] |
Issue: Unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and prepare fresh mobile phases daily. Filter the mobile phase to remove any particulate matter.[10] |
| Sample Degradation | The sample may be degrading in the autosampler. Try running a freshly prepared sample. |
| Carryover from Previous Injection | Implement a robust needle wash protocol in your HPLC method. Inject a blank solvent run to confirm carryover. |
| Ghost Peaks | These can arise from late-eluting compounds from a previous injection, especially in gradient methods. Ensure the gradient program is long enough to elute all components.[12] |
NMR Analysis
Issue: Unidentified peaks in the 1H NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Residual Solvents | Peaks from common laboratory solvents (e.g., acetone, ethyl acetate, hexane) are frequently observed. Compare the chemical shifts of the unknown peaks to published tables of solvent impurities.[13][14][15][16][17] |
| Water | A broad singlet can be indicative of water. Its chemical shift can vary depending on the deuterated solvent used.[13][15] |
| Grease | Contamination from vacuum grease used in glassware can appear as broad signals in the aliphatic region.[14] |
| Structurally Related Impurities | If the peaks have multiplicities and integrations that suggest a relationship to your target molecule, they are likely impurities from the synthesis. Further analysis using 2D NMR techniques (e.g., COSY, HSQC) can help in their structural elucidation.[14] |
¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| n-Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Data sourced from references[13][15][16][17] |
GC-MS Analysis
Issue: No peak detected for a suspected volatile impurity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Injection Method | For volatile impurities like residual solvents, static headspace injection is generally preferred over direct injection to avoid contamination of the system with non-volatile sample components.[2][6] |
| Incorrect GC Oven Temperature Program | The initial oven temperature may be too high, causing the volatile impurity to pass through the column without retention. Start with a lower initial temperature. The temperature ramp may also need optimization to separate multiple volatile components.[18] |
| Sample Preparation Issues | The sample may not be fully dissolved in the headspace solvent. Ensure complete dissolution. For some analytes, adjusting the pH or adding salt to the sample vial can improve their partitioning into the headspace.[2][19] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Pyrazolopyridine Purity Analysis
This protocol provides a general starting point for the purity analysis of a pyrazolopyridine derivative. Method optimization will be required based on the specific properties of the analyte and its impurities.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector (e.g., Agilent 1260 Infinity II or equivalent)[20] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[20][21] |
| Mobile Phase A | Water with 0.1% Formic Acid (adjust pH as needed, e.g., to 3 with orthophosphoric acid)[21] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[22] |
| Column Temperature | 30 °C[23] |
| Injection Volume | 10 µL[21] |
| Detection Wavelength | 254 nm (or the λmax of the pyrazolopyridine)[21] |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazolopyridine sample.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: qNMR for Purity Determination
This protocol outlines the steps for determining the purity of a pyrazolopyridine sample using an internal standard.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the pyrazolopyridine sample (analyte) into an NMR tube.[24]
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte and impurity signals.[9][24]
-
Add the appropriate deuterated solvent (e.g., DMSO-d₆) to dissolve both the analyte and the internal standard completely.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.[24]
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Protocol 3: GC-MS for Residual Solvent Analysis
This protocol is for the detection and quantification of residual solvents in a pyrazolopyridine sample using headspace GC-MS.
1. Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | GC with a mass selective detector and a headspace autosampler[6] |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[18] |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min[6] |
| Injector Temperature | 250 °C[18] |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 35-350 amu |
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the pyrazolopyridine sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, water) that dissolves the sample but does not contain the solvents being analyzed.[1][2]
-
Seal the vial tightly.
-
Incubate the vial in the headspace autosampler at a set temperature (e.g., 80 °C) for a specific time (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.
References
- 1. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. usp.org [usp.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 23. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine and Other Pyrazolopyridine Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine and its isomers, focusing on their synthesis, chemical properties, and performance in biological assays. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related isomers to provide a valuable comparative context for researchers.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₆H₃BrClN₃ | 232.47 | 1.9 |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | C₆H₄ClN₃ | 153.57 | 1.1 |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₄BrN₃ | 198.02 | 1.3 |
| 1H-Pyrazolo[3,4-b]pyridine | C₆H₅N₃ | 119.13 | 0.6 |
| 1H-Pyrazolo[4,3-c]pyridine | C₆H₅N₃ | 119.13 | 0.8 |
Synthesis and Functionalization
The synthesis of pyrazolopyridine scaffolds is a critical aspect of their development as therapeutic agents. Recent advancements have focused on efficient and versatile synthetic routes that allow for diverse functionalization.
A common strategy for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, including the chloro and bromo derivatives, involves the cyclization of substituted aminopyridines.[1]
Caption: General synthetic workflow for 5-halo-1H-pyrazolo[3,4-c]pyridines.
This scaffold can be further elaborated at multiple positions (N-1, N-2, C-3, C-5, and C-7) using various modern synthetic methodologies like Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation.[1] This "vectorial functionalization" is a powerful tool in fragment-based drug discovery (FBDD) to optimize the binding of the core scaffold to its biological target.
Comparative Biological Activity: Kinase Inhibition
Table 1: Comparative Kinase Inhibition of Pyrazolopyridine Isomers
| Isomer Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | [2] |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [3] |
| 1H-Pyrazolo[3,4-g]isoquinoline derivative | Haspin | 57 | [4] |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDK2 | 460 | [5] |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDK9 | 801 | [5] |
The data indicates that the pyrazolo[3,4-b]pyridine scaffold is a versatile starting point for developing potent kinase inhibitors. The specific substitutions on the core structure dramatically influence both the potency and selectivity of the inhibitor. For instance, a derivative of 1H-pyrazolo[3,4-b]pyridine shows picomolar efficacy against TBK1, highlighting the potential of this scaffold.[2]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to Bromo vs. Chloro Substituents in Pyrazolopyridine Reactivity
For researchers, scientists, and drug development professionals, the choice between a bromo or chloro substituent on a pyrazolopyridine core is a critical decision that significantly impacts synthetic strategy and efficiency. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols, to inform rational substrate selection.
The versatile pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a pivotal step in the synthesis of diverse compound libraries for drug discovery. The nature of the halogen substituent at a given position dictates the reactivity of the C-X bond, with the general trend following C-I > C-Br > C-Cl. While iodo-substituted pyrazolopyridines are typically the most reactive, their higher cost and potential for side reactions often make bromo and chloro analogs more practical choices. This guide focuses on the comparative reactivity of these two common halogens in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the general performance of bromo- and chloro-pyrazolopyridines in three widely used palladium-catalyzed cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Typical Catalyst System | Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | Pd(OAc)₂, SPhos, K₃PO₄ | High | 80-95 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Buchwald-Hartwig Amination
| Halogen | Typical Catalyst System | Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | Pd₂(dba)₃, XantPhos, NaOtBu | High | 75-95 | Generally the preferred substrate for a wide range of amines. |
| Chloro | Pd₂(dba)₃, RuPhos, NaOtBu | Moderate | 50-90 | Often requires more specialized and electron-rich phosphine ligands for efficient coupling. |
Table 3: Sonogashira Coupling
| Halogen | Typical Catalyst System | Reactivity | Representative Yield (%) | Key Considerations |
| Bromo | Pd(PPh₃)₂, CuI, Et₃N | High | 70-95 | Reliable and widely used for the coupling of terminal alkynes. |
| Chloro | Pd(PPh₃)₂, CuI, Et₃N | Low to Moderate | 30-70 | Significantly less reactive and may require higher temperatures and longer reaction times. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halo-pyrazolopyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube.[1] The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[1]
General Procedure for Buchwald-Hartwig Amination
To a Schlenk tube are added the halo-pyrazolopyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv), a phosphine ligand (e.g., XantPhos or RuPhos, 0.02-0.10 equiv), and a base like sodium tert-butoxide (NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with an inert gas (3 cycles). Anhydrous solvent (e.g., toluene or dioxane) is then added, and the reaction mixture is heated with vigorous stirring at a temperature typically between 80-110 °C.[2] Reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.[2]
General Procedure for Sonogashira Coupling
In a flask, the halo-pyrazolopyridine (1.0 equiv), terminal alkyne (1.2-1.5 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv) are dissolved in a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of THF and an amine. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid in experimental design, the following diagrams illustrate a general workflow for comparing the reactivity of halo-pyrazolopyridines and a decision-making flowchart for selecting the appropriate halogen substituent.
References
Navigating the Therapeutic Potential of Pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide
A comprehensive analysis of the biological activities of pyrazolo[3,4-c]pyridine derivatives reveals a promising scaffold for the development of novel therapeutic agents. While research on the specific 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine core is notably limited, the broader class of substituted pyrazolo[3,4-c]pyridines has demonstrated significant potential in anticancer and antimicrobial applications, particularly as kinase inhibitors and protein-protein interaction modulators.
This guide provides a comparative overview of the biological activity of pyrazolo[3,4-c]pyridine derivatives, drawing on available experimental data. Due to the scarcity of public research on the 3-bromo-5-chloro substituted variant, this guide will focus on the broader pyrazolo[3,4-c]pyridine scaffold and its analogs, offering insights into their structure-activity relationships and therapeutic promise. For comparative context, data from the closely related and more extensively studied pyrazolo[3,4-b]pyridine isomer will also be presented.
Anticancer Activity: Targeting Key Cellular Pathways
Substituted pyrazolo[3,4-c]pyridines have emerged as a noteworthy class of compounds with potential applications in oncology. Their mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and signal transduction.
Comparative Anticancer Activity of Pyrazolopyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazolopyridine derivatives against different cancer cell lines. It is important to note the variation in the core scaffold (e.g., pyrazolo[3,4-b]pyridine) and the substitution patterns, which significantly influence their biological activity.
| Compound ID | Scaffold | Substitution | Cell Line | IC50 (µM) | Reference |
| 9a | Pyrazolo[3,4-b]pyridine | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl | HeLa | 2.59 | [1] |
| 14g | Pyrazolo[3,4-b]pyridine | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl | MCF-7 | 4.66 | [1] |
| 14g | Pyrazolo[3,4-b]pyridine | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl | HCT-116 | 1.98 | [1] |
Note: Data for the specific this compound scaffold is not available in the reviewed literature.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
The pyrazolopyridine scaffold is a privileged structure in the design of kinase inhibitors. Various derivatives have shown potent inhibitory activity against a range of kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Pyrazolo[4,3-c]quinolines as Checkpoint Kinase 1 (Chk1) Inhibitors
A study on 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones identified modest but significant inhibition of Chk1, a crucial enzyme in the DNA damage response pathway.[2] This suggests that the pyrazolo[c]pyridine core can be a valuable starting point for the development of novel Chk1 inhibitors, which have therapeutic potential in combination with chemotherapy.
Antimicrobial and Trypanocidal Activity
Beyond cancer, pyrazolopyridine derivatives have shown promise in combating infectious diseases.
Pyrazolo[4,3-c]pyridines as PEX14-PEX5 Protein-Protein Interaction Inhibitors
A noteworthy study highlighted a series of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma, the parasite responsible for devastating diseases like sleeping sickness and Chagas disease.[3][4] By disrupting this essential interaction for glycosomal protein import, these compounds exhibited potent trypanocidal activity.
The following diagram illustrates the general workflow for identifying and characterizing such PPI inhibitors.
Figure 1. Workflow for the discovery of pyrazolo[4,3-c]pyridine-based PEX14-PEX5 PPI inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key assays mentioned in the literature concerning pyrazolopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells. The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared in a suitable buffer.
-
Compound Addition: The pyrazolopyridine derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response data.
The following diagram outlines a general experimental workflow for evaluating the anticancer activity of novel compounds.
Figure 2. General workflow for anticancer drug discovery with pyrazolopyridine derivatives.
Conclusion and Future Directions
The pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While the current body of literature on this specific isomer is limited, related pyrazolopyridine derivatives have demonstrated significant anticancer and antimicrobial activities. The exploration of diverse substitutions on the pyrazolo[3,4-c]pyridine core, including the 3-bromo-5-chloro pattern, is a compelling area for future research. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds will be crucial in unlocking their full therapeutic potential. The development of robust synthetic methodologies to access a wider range of derivatives will undoubtedly accelerate progress in this exciting field of medicinal chemistry.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic analysis and characterization of pyrazolo[3,4-c]pyridine products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis and characterization of pyrazolo[3,4-c]pyridine products, offering an objective comparison with structurally related and biologically significant heterocyclic alternatives: purines and pyrazolo[1,5-a]pyrimidines. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in the identification, characterization, and development of novel compounds based on these scaffolds.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are indispensable tools in modern chemistry and drug discovery for elucidating the structure, purity, and physicochemical properties of synthesized compounds. For N-heterocyclic compounds like pyrazolo[3,4-c]pyridines, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of their molecular architecture. Understanding the characteristic spectroscopic signatures of a target molecule and how they compare to related structures is crucial for unambiguous identification and for predicting molecular behavior.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the parent pyrazolo[3,4-c]pyridine, purine, and pyrazolo[1,5-a]pyrimidine systems. This data serves as a baseline for understanding the influence of the core heterocyclic structure on the spectroscopic properties.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| Pyrazolo[3,4-c]pyridine | ¹H | 9.56 (s, 1H, 7-H), 8.15 (s, 1H, 3-H), 7.69 (s, 1H, 4-H) | Chloroform-d |
| ¹³C | 152.1, 148.3, 136.8, 133.2, 129.6, 105.9 | DMSO-d₆ | |
| Purine | ¹H | 13.5 (s, 1H, NH), 9.21 (s, 1H), 8.99 (s, 1H), 8.70 (s, 1H) | DMSO-d₆[1] |
| ¹³C | 152.5 (C4), 148.0 (C2), 145.5 (C6), 135.0 (C8), 129.0 (C5) | DMSO-d₆ | |
| Pyrazolo[1,5-a]pyrimidine | ¹H | 8.87 (d, 1H), 8.42 (d, 1H), 7.96 (s, 1H), 6.81 (s, 1H) | DMSO-d₆ |
| ¹³C | 159.1, 153.0, 148.9, 142.6, 115.6, 112.5 | DMSO-d₆ |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 2: FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Phase |
| Pyrazolo[3,4-c]pyridine Derivatives | N-H stretch | 3400 - 3100 | Solid |
| C=N stretch | 1650 - 1550 | Solid | |
| C=C stretch (aromatic) | 1600 - 1450 | Solid | |
| C-H stretch (aromatic) | 3100 - 3000 | Solid | |
| Purine | N-H stretch | ~3200 (broad) | Solid |
| C=N/C=C stretch | 1670 - 1550 | Solid | |
| Ring vibrations | 1500 - 1300 | Solid | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | N-H stretch (if present) | 3400 - 3100 | Solid |
| C=N/C=C stretch | 1640 - 1500 | Solid[2] | |
| Ring vibrations | 1500 - 1300 | Solid[2] |
Note: The exact position and intensity of IR bands are sensitive to the molecular structure and intermolecular interactions.
Table 3: UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The wavelength of maximum absorption (λmax) is a key parameter.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Pyrazolo[3,4-c]pyridine Derivatives | ~280, ~320 | Varies with substitution | Methanol |
| Purine | 263 | 7,900 | Water (pH 7) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | 340 - 440 | 2,700 - 40,000 | THF[3] |
Note: The λmax and ε values are highly dependent on the solvent polarity and the nature of substituents on the heterocyclic core.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-c]pyridine product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Technique:
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. Often used with gas chromatography (GC) introduction.
-
-
Mass Analyzer:
-
Quadrupole or Time-of-Flight (TOF): Used to separate ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) on a TOF analyzer can provide the elemental composition.
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion ([M+H]⁺ or [M]⁺˙) and major fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum.
-
Instrument Parameters:
-
Wavelength Range: Typically 200-800 nm.
-
Path Length: 1 cm is standard.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Visualizing Workflows and Relationships
Graphical representations can aid in understanding the logical flow of experiments and the structural relationships between different classes of compounds.
Caption: Workflow for the spectroscopic characterization of a novel pyrazolo[3,4-c]pyridine product.
Caption: Structural relationships between pyrazolo[3,4-c]pyridine, purine, and pyrazolo[1,5-a]pyrimidine.
References
In Vitro Kinase Assays for Pyrazolopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro kinase assay protocols relevant to the screening and characterization of pyrazolopyridine derivatives as kinase inhibitors. It includes a summary of reported inhibitory activities, detailed experimental methodologies for common assay formats, and visualizations of a typical experimental workflow and a targeted signaling pathway.
Performance Comparison of Pyrazolopyridine Derivatives
Pyrazolopyridine scaffolds are a cornerstone in the development of kinase inhibitors, with several derivatives demonstrating potent and selective activity against a range of kinase targets. The following table summarizes publicly available IC50 data for various pyrazolopyridine compounds, offering a snapshot of their inhibitory potential.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 Values (nM) | Reference |
| Pyrazolo[1,5-a]pyridine-based | Pim-1 | 1,300 | [1] |
| Pim-2 | 6,000 | [1] | |
| Pim-3 | 1,800 | [1] | |
| Methyl-substituted Pyrazolo[1,5-a]pyridine | Pim-1 | 200 | [1] |
| Pim-2 | 800 | [1] | |
| Pim-3 | 300 | [1] | |
| 1H-pyrazolo[3,4-b]pyridine Derivative 5a | c-Met | 4.27 | [2] |
| 1H-pyrazolo[3,4-b]pyridine Derivative 5b | c-Met | 7.95 | [2] |
| 1H-pyrazolo[3,4-c]pyridine 6 | HPK1 | 144 (cellular assay) | [3] |
| 1H-pyrazolo[3,4-b]pyridine Derivative 15y | TBK1 | 0.2 | [4] |
| Pyrazolopyridine Derivative 11 | FLT3 | 2,233 | [3] |
| TrkA | >1,000 | [3] | |
| Pyrazolopyridine Derivative 12 | HPK1 | 91 (cellular assay) | [3] |
| Pyrazolopyridine Derivatives | CDK2/cyclin A2 | Various, luminescence-based assay | [5] |
Experimental Protocols: In Vitro Kinase Assays
A variety of in vitro assay formats are available to determine the inhibitory potency of pyrazolopyridine derivatives against their target kinases.[6] The choice of assay often depends on factors such as throughput requirements, the nature of the substrate, and the availability of specific reagents.[7][8] Common methods include radiometric, fluorescence, and luminescence-based assays.[6][9]
Below are generalized protocols for commonly employed in vitro kinase assays.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a luminescent signal.[10]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrazolopyridine test compounds (serially diluted)
-
ATP (at or near the Km for the target kinase)[11]
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine derivatives in the kinase assay buffer or DMSO.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[11]
-
Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to each well.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.[11]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.[10]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11][12]
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay format is frequently used for screening and profiling kinase inhibitors.[2] It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Pyrazolopyridine test compounds
-
ATP
-
Kinase assay buffer
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF-compatible microplate reader
Procedure:
-
Reaction Setup: Similar to the luminescence assay, set up the kinase reaction with the enzyme, substrate, ATP, and serially diluted pyrazolopyridine derivatives in a microplate.
-
Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the HTRF detection reagents: the europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Second Incubation: Incubate the plate to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
-
Data Acquisition: Measure the HTRF signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is proportional to the extent of substrate phosphorylation. Calculate IC50 values as described for the luminescence assay.
Protocol 3: Radiometric Assay
Considered a gold standard, this assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[8][9]
Materials:
-
Purified recombinant kinase
-
Substrate (protein or peptide)
-
Pyrazolopyridine test compounds
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine the kinase, substrate, test compound, and a mixture of cold ATP and [γ-³²P]ATP in the kinase assay buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper/membrane to stop the reaction. The substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the paper/membrane extensively with a wash buffer to remove any unbound radiolabeled ATP.
-
Data Acquisition: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate IC50 values from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro kinase assay to determine the IC50 of a pyrazolopyridine derivative.
Caption: General workflow for in vitro kinase IC50 determination.
Hypothetical Signaling Pathway
The diagram below depicts a simplified signaling pathway that could be targeted by a pyrazolopyridine derivative designed to inhibit a specific kinase.
Caption: Inhibition of a signaling pathway by a pyrazolopyridine.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Pyrazolo[3,4-c]pyridine Inhibitors: Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, acting as a purine isostere with the potential to modulate the activity of various key proteins in cellular signaling pathways. This guide provides a comparative analysis of pyrazolo[3,4-c]pyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer development and progression.
I. Overview of Pyrazolo[3,4-c]pyridine Inhibitors of Pim Kinase
The proviral integration site for Moloney murine leukemia virus (Pim) kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is linked to various hematological malignancies and solid tumors, making them attractive targets for anticancer therapies. Pyrazolo[3,4-c]pyridine derivatives have been investigated as inhibitors of Pim kinases, with a key patent highlighting their potential.[2]
This guide focuses on a series of pyrazolo[3,4-c]pyridine compounds disclosed in patent KR20140071361A, which describes their utility as Pim kinase inhibitors for the treatment of cancer.[2] The core structure and key substitution points for SAR exploration are illustrated below.
II. Structure-Activity Relationship (SAR) Analysis
The SAR for this series of pyrazolo[3,4-c]pyridine inhibitors primarily revolves around modifications at the R¹ and R² positions of the core scaffold. The following table summarizes the inhibitory activity of representative compounds against Pim-1 kinase.
| Compound ID | R¹ Substituent | R² Substituent | Pim-1 IC50 (nM) |
| 1a | Phenyl | -CH₂-N(CH₃)₂ | 150 |
| 1b | 4-Fluorophenyl | -CH₂-N(CH₃)₂ | 85 |
| 1c | 4-Chlorophenyl | -CH₂-N(CH₃)₂ | 60 |
| 1d | 3-Chlorophenyl | -CH₂-N(CH₃)₂ | 95 |
| 2a | 4-Chlorophenyl | -CH₂-morpholine | 45 |
| 2b | 4-Chlorophenyl | -CH₂-piperidine | 70 |
| 3a | 4-Methoxyphenyl | -CH₂-N(CH₃)₂ | 250 |
Key SAR Observations:
-
Substitution at the R¹ position: Aromatic substituents at the R¹ position are crucial for activity. Electron-withdrawing groups on the phenyl ring, such as fluorine and chlorine at the para-position (compounds 1b and 1c ), enhance the inhibitory potency compared to the unsubstituted phenyl ring (compound 1a ). The position of the substituent also matters, with the para-substituted analog (1c ) being more potent than the meta-substituted analog (1d ). An electron-donating group like methoxy at the para-position (compound 3a ) leads to a significant decrease in activity.
-
Substitution at the R² position: The nature of the amine-containing side chain at the R² position influences the inhibitory activity. Replacing the dimethylamino group with a morpholine ring (compound 2a ) leads to a notable improvement in potency compared to compound 1c . A piperidine ring at this position (compound 2b ) also maintains good activity, although slightly less potent than the morpholine analog.
III. Signaling Pathway and Experimental Workflow
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation by upstream signals, STAT transcription factors induce the expression of Pim kinases. The constitutively active Pim kinases then phosphorylate a range of downstream substrates, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. Key substrates include BAD, p21, and MYC.[1][3]
Caption: Simplified Pim kinase signaling pathway and the point of inhibition by pyrazolo[3,4-c]pyridine derivatives.
Experimental Workflow for Inhibitor Evaluation
The evaluation of pyrazolo[3,4-c]pyridine inhibitors against Pim kinases typically follows a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
References
A Comparative Guide to Alternatives for 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the pyrazolo[3,4-c]pyridine core has garnered significant attention as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine serves as a versatile building block, offering two distinct reactive sites for diversification through cross-coupling reactions. However, the exploration of alternative reagents is crucial for expanding chemical space, modulating physicochemical properties, and discovering novel intellectual property.
This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on structurally related pyrazolopyridine isomers and other bioisosteric scaffolds. We present a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Core Scaffold Comparison and Rationale for Alternatives
The this compound scaffold allows for selective functionalization at the C3 and C5 positions, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The choice of alternative reagents can be guided by several factors, including:
-
Regioisomeric Scaffolds: Isomers like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines offer different vectoral arrangements of substituents, which can significantly impact biological activity and patentability.
-
Bioisosteric Replacement: Replacing the pyrazolo[3,4-c]pyridine core with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, can maintain key pharmacophoric features while altering properties like solubility, metabolism, and target-binding interactions. This strategy, often referred to as "scaffold hopping," is a powerful tool in lead optimization.[1]
-
Alternative Halogenation Patterns: Utilizing pyrazolo[3,4-c]pyridines with different halogen substitutions (e.g., bromo at C5, iodo at C3) can offer altered reactivity and selectivity in cross-coupling reactions.
The following sections provide a detailed comparison of these alternatives in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful and widely used methods for C-C and C-N bond formation in medicinal chemistry.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In the context of the target scaffold and its alternatives, it is frequently employed to introduce aryl or heteroaryl substituents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Reagents in Suzuki-Miyaura Cross-Coupling
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~70-80 (estimated) | [2] |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | (3-Fluorobenzyl)boronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | 100 | 4 | Not specified for this step, but subsequent product yield was ~50% over two steps | [1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 | [3] |
| 5-Bromo-1-ethyl-1H-indazole (Bioisostere) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [2] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceutically active compounds.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Halo-pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of catalyst is a critical parameter that significantly influences reaction yield, substrate scope, and overall efficiency, especially when dealing with challenging substrates like halo-pyridines.[1] This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of halo-pyridines, supported by experimental data.
The functionalization of pyridine rings is a cornerstone of medicinal chemistry.[4] Palladium-catalyzed cross-coupling reactions of halo-pyridines are versatile and efficient methods for this purpose.[4] The reactivity of the carbon-halogen bond in halo-pyridines follows the trend I > Br > Cl, making chloro-pyridines the most challenging substrates to activate.[4] The selection of an appropriate palladium catalyst system, which includes a palladium precursor and a ligand, is crucial for the success of these transformations.[4]
Catalyst Performance Comparison
The efficacy of a Suzuki coupling reaction is highly dependent on the chosen catalyst system, which includes the palladium source and, crucially, the ancillary ligand.[1] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (such as those developed by the Buchwald group, e.g., SPhos and XPhos) or N-Heterocyclic Carbenes (NHCs) which have revolutionized the field by enabling the coupling of previously difficult substrates like heteroaryl chlorides.[1] Below is a summary of the performance of various catalyst systems in the Suzuki coupling of different halo-pyridines.
| Halo-pyridine | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | - | 94 | [6] |
| 2-Chloro-m-xylene | 3-Pyridineboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | n-Butanol | 100 | 4 | 81 | [7] |
| 2-Chloropyridine | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 94 (conversion) | [8] |
| 3-Pyridyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | - | 24 | 85 | [10] |
| 5-Bromo-2-chloropyridine | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | MeOH | - | - | - | [11] |
Note: Yields and reaction conditions are reported as found in the cited literature and may vary based on the specific substrates and reaction scale. Direct comparison should be made with caution due to variations in experimental setups.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-pyridine with a boronic acid, based on common methodologies.[1][5]
Materials:
-
Halo-pyridine (1.0 mmol, 1.0 eq)
-
Boronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.2-6 mol%) or a pre-formed catalyst
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the halo-pyridine, boronic acid, palladium precursor, ligand, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, add the degassed aqueous portion as well.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature for the required time.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[1]
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridine to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium complex.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
The choice of ligand is crucial as it influences the rates of these elementary steps, particularly the oxidative addition and reductive elimination.[6] Bulky, electron-donating ligands generally facilitate these steps, leading to higher catalyst turnover and efficiency.
Conclusion
The development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has significantly expanded the scope of the Suzuki-Miyaura coupling to include challenging halo-pyridine substrates.[1] While traditional catalysts like Pd(PPh₃)₄ remain useful, modern systems often provide superior performance, especially for less reactive chloro-pyridines, under milder conditions and with greater functional group tolerance.[1] The selection of the optimal catalyst, base, and solvent combination is paramount and should be tailored to the specific electronic and steric properties of the coupling partners.[1] This guide provides a starting point for researchers to navigate the catalyst landscape for the synthesis of valuable pyridine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lzchemical.com [lzchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validating the Structure of Novel Pyrazolo[3,4-c]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of novel pyrazolo[3,4-c]pyridine compounds, offering insights into their characterization and potential applications. The pyrazolo[3,4-c]pyridine scaffold has garnered significant interest in medicinal chemistry due to its structural similarity to purines, making it a promising framework for the development of novel therapeutics.[1] This document outlines key experimental data, detailed protocols for structural elucidation, and a comparison with isomeric alternatives to aid researchers in the validation of their own synthesized compounds.
Comparative Analysis of Spectroscopic and Crystallographic Data
The definitive validation of a novel compound's structure relies on a combination of spectroscopic and crystallographic techniques. Below is a comparative summary of typical data for pyrazolo[3,4-c]pyridines and a common isomeric alternative, pyrazolo[3,4-b]pyridines.
Table 1: Comparative Spectroscopic Data
| Parameter | Pyrazolo[3,4-c]pyridine Derivatives | Pyrazolo[3,4-b]pyridine Derivatives | Key Differences & Notes |
| ¹H NMR (ppm) | H3: ~8.2-8.5, H4: ~7.6-7.9, H5: ~8.8-9.1, H7: ~7.2-7.5 | H3: ~8.1-8.4, H4: ~7.1-7.4, H5: ~8.5-8.8, H6: ~7.7-8.0 | The chemical shifts are highly dependent on substitution patterns. In the unsubstituted core, the pyridine proton signals are key differentiators. |
| ¹³C NMR (ppm) | C3: ~135-140, C3a: ~115-120, C4: ~145-150, C5: ~120-125, C7: ~130-135, C7a: ~140-145 | C3: ~138-142, C3a: ~118-122, C4: ~150-155, C5: ~115-120, C6: ~130-135, C7a: ~148-152 | The positions of the quaternary carbons (C3a, C7a) are crucial for distinguishing between isomers. |
| Mass Spectrometry (ESI-MS) | Consistent [M+H]⁺ peak observed. | Consistent [M+H]⁺ peak observed. | Fragmentation patterns can be informative for identifying substitution positions, though often complex. |
Table 2: Comparative X-ray Crystallography Data (Illustrative)
| Parameter | Pyrazolo[3,4-c]pyridine Derivative (Hypothetical) | Pyrazolo[3,4-b]pyridine Derivative | Notes |
| Crystal System | Monoclinic | Monoclinic | Highly dependent on the specific compound and crystallization conditions. |
| Space Group | P2₁/c | P2₁/n | These are common space groups for this class of compounds. |
| Unit Cell Dimensions | a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 105° | a = 10.2 Å, b = 15.1 Å, c = 7.8 Å, β = 95° | Direct comparison of unit cell parameters is only meaningful for closely related structures. |
| Key Bond Lengths (Å) | Pyrazole N-N: ~1.35, Pyridine C-N: ~1.33 | Pyrazole N-N: ~1.36, Pyridine C-N: ~1.34 | Subtle differences in bond lengths and angles definitively confirm the connectivity and isomeric form. |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Hydrogen bonding, π-π stacking | The nature and geometry of intermolecular interactions are critical for understanding solid-state packing and properties. |
Note: Specific crystallographic data for a pyrazolo[3,4-c]pyridine derivative was not available in the searched literature. The data presented is illustrative. Researchers are encouraged to perform single-crystal X-ray diffraction for unambiguous structure determination.
Experimental Protocols for Structural Validation
Detailed and rigorous experimental procedures are paramount for the unambiguous structural validation of novel pyrazolo[3,4-c]pyridine compounds.
Synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffold
A common route to pyrazolo[3,4-c]pyridines involves the synthesis of a halogenated scaffold that can be further functionalized.[1]
Procedure:
-
Nitrosation and Cyclization: A solution of the corresponding 3-amino-4-halopyridine in acetic anhydride and dichloroethane is treated with sodium nitrite. The reaction mixture is heated to facilitate the formation of the N-nitroso intermediate, which then cyclizes.
-
Deacetylation: The resulting N-acetylated pyrazolo[3,4-c]pyridine is deacetylated using a base such as sodium methoxide in methanol to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the chemical structure of organic molecules in solution.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Assign the signals based on their chemical shift, integration, and multiplicity.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Utilize techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These are essential for confirming the fusion pattern of the heterocyclic rings.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination and confirmation of the elemental formula, utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Signaling Pathway and Biological Context
Recent studies have identified pyrazolo[3,4-c]pyridine derivatives as potent agonists of the G-protein coupled receptor 119 (GPR119).[2] GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[3] Agonism of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[4][5]
Experimental Workflow for GPR119 Agonist Validation
Caption: Experimental workflow for the validation of a novel pyrazolo[3,4-c]pyridine as a GPR119 agonist.
GPR119 Signaling Pathway
Caption: Simplified GPR119 signaling pathway initiated by a pyrazolo[3,4-c]pyridine agonist.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Cross-Coupling Methods for Pyrazolopyridine Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of the pyrazolopyridine core is a critical step in the synthesis of novel therapeutic agents and functional materials. The choice of cross-coupling methodology directly impacts reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of pyrazolopyridines, supported by experimental data and detailed protocols.
The pyrazolopyridine scaffold is a privileged pharmacophore found in a multitude of biologically active compounds. Its derivatization through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for exploring structure-activity relationships. This guide benchmarks the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in the context of pyrazolopyridine synthesis to aid in the selection of the optimal synthetic strategy.
Comparative Performance of Cross-Coupling Methods
The following table summarizes typical reaction conditions and performance metrics for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on pyrazolopyridine and related nitrogen-containing heterocyclic substrates. This data, compiled from various studies, offers a comparative overview to guide reaction design and optimization.
| Cross-Coupling Method | Typical Substrates | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Halopyrazolopyridines, Pyrazolopyridine boronic acids | Pd(PPh₃)₄ (5), PdCl₂(dppf) (2-5), Pd₂(dba)₃/SPhos (1-3) | Na₂CO₃, K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DME | 80-110 | 2-24 | 65-95+ | Broad substrate scope, high functional group tolerance, commercially available reagents. | Potential for catalyst inhibition by nitrogen-containing substrates.[1] |
| Buchwald-Hartwig Amination | Halopyrazolopyridines, Amines | Pd(OAc)₂/BINAP (5), Pd₂(dba)₃/Xantphos (2-4) | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | 8-24 | 70-90+ | Direct C-N bond formation, wide range of amine coupling partners. | Strong bases can be incompatible with sensitive functional groups.[2] |
| Sonogashira Coupling | Halopyrazolopyridines, Terminal alkynes | Pd(PPh₃)₂Cl₂ (2-5), CuI (5-10) | Et₃N, Piperidine | DMF, THF | 25-80 | 2-12 | 70-95+ | Mild reaction conditions, direct introduction of alkynyl moieties. | Homocoupling of alkynes is a common side reaction.[3] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on pyrazolopyridine or analogous scaffolds are provided below.
Suzuki-Miyaura Coupling of an Iodinated Pyrazolopyridine
This protocol describes the synthesis of a 3-phenyl substituted pyrazolopyridine.[4]
Reagents and Conditions:
-
Substrate: 5-cyano-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq)
-
Base: Sodium bicarbonate (NaHCO₃, 3.0 eq), Potassium fluoride (KF, 2.0 eq)
-
Solvent: Toluene/Ethanol (4:1 mixture)
-
Temperature: Reflux
-
Time: Not specified, reaction monitored to completion
Procedure:
-
To a reaction vessel, add 5-cyano-3-iodo-1H-pyrazolo[3,4-c]pyridine, phenylboronic acid, sodium bicarbonate, and potassium fluoride.
-
Add the toluene/ethanol solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 5-cyano-3-phenyl-1H-pyrazolo[3,4-c]pyridine.[4]
Buchwald-Hartwig Amination of a Bromopyridine
This general procedure is adapted for the amination of bromopyridines and can be applied to bromopyrazolopyridines.[5]
Reagents and Conditions:
-
Substrate: Bromo-aromatic heterocycle (e.g., bromopyrazolopyridine) (1.0 eq)
-
Coupling Partner: Aniline (1.5 eq)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), BINAP (0.08 eq)
-
Base: Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Solvent: Toluene
-
Temperature: 110 °C
-
Time: 8 hours
Procedure:
-
In a Schlenk tube, combine the bromo-aromatic heterocycle, aniline, cesium carbonate, palladium(II) acetate, and BINAP.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 8 hours with stirring.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired N-aryl product.[5]
Sonogashira Coupling of an Aminobromopyridine
This protocol details the coupling of an aminobromopyridine with a terminal alkyne, a reaction applicable to the pyrazolopyridine scaffold.[6]
Reagents and Conditions:
-
Substrate: 2-Amino-4-bromopyridine (1.0 eq)
-
Coupling Partner: Terminal alkyne (1.2 eq)
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Co-catalyst: Copper(I) iodide (CuI, 5-10 mol%)
-
Base: Triethylamine (Et₃N, 2.0 eq)
-
Solvent: Anhydrous, degassed DMF or THF
-
Temperature: Room temperature to 80 °C
-
Time: 2-12 hours
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-amino-4-bromopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne to the mixture via syringe.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkynyl-substituted aminopyridine.[6]
Visualizing the Experimental Workflow
The following diagrams illustrate the generalized workflows for palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for Pd-catalyzed cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, a halogenated heterocyclic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general best practices for hazardous waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. While specific toxicity data for this compound is not widely available, it is classified as acutely toxic if swallowed. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Always wear the following appropriate PPE when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
II. Hazard and Safety Data Summary
The following table summarizes the known hazard information for this compound. This data is essential for a proper risk assessment before handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3; Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| GHS Pictogram | GHS06 (Skull and Crossbones). | - |
| Signal Word | Danger. | - |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | P405: Store locked up[1]. |
| Environmental Hazards | May be toxic to aquatic life. Do not discharge into lakes, ponds, streams, or other public waters[2]. | Avoid release to the environment. |
III. Operational Plan for Disposal
The disposal of this compound must be managed as hazardous waste. The following step-by-step guide outlines the operational procedures for its collection and preparation for disposal.
Step 1: Waste Segregation
-
Identify a dedicated waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.
Step 2: Waste Collection
-
Collect waste in a suitable, sealable, and clearly labeled container.
-
For solid waste (e.g., contaminated consumables), place it in a designated, sealed plastic bag before putting it into the final waste container.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, airtight container.
Step 3: Labeling
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., GHS06 pictogram).
-
Include the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and direct sunlight.
-
Ensure the storage area is inaccessible to unauthorized personnel.
Step 5: Final Disposal
-
Dispose of the contents and container through a licensed hazardous waste disposal company.
-
Always follow all local, regional, and national regulations for hazardous waste disposal.
IV. Logistical Plan for Disposal
The following table outlines the key logistical steps to ensure a smooth and compliant disposal process.
| Step | Action | Responsible Party |
| 1. Identify Provider | Identify and contract a licensed hazardous waste disposal service. | Laboratory Manager / Environmental Health & Safety (EHS) Officer |
| 2. Schedule Pickup | Arrange a pickup schedule with the disposal service for the collected halogenated organic waste. | Laboratory Manager |
| 3. Documentation | Complete all necessary waste manifest forms and documentation as required by the disposal service and regulatory agencies. | Laboratory Personnel / EHS Officer |
| 4. Internal Transport | Safely transport the sealed and labeled waste container from the laboratory to the designated waste pickup area. | Trained Laboratory Personnel |
| 5. Handover | Hand over the waste to the licensed disposal service and obtain a receipt or copy of the waste manifest. | Laboratory Manager / EHS Officer |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Disclaimer: The information provided in this document is based on general principles of laboratory safety and hazardous waste management. Specific disposal regulations may vary by location. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations for complete and specific guidance.
References
Safeguarding Your Research: Essential Safety and Handling of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
For Immediate Reference: This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine. All personnel must review this information before commencing any work with this compound.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to its classification as an acutely toxic substance. This document outlines the essential information required for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazard of this compound is that it is toxic if swallowed.[1] Due to its nature as a solid powder, inhalation and skin contact are also potential routes of exposure that must be mitigated. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contaminated. | To prevent skin contact, which can lead to irritation or absorption of the toxic compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing or dust generation. | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |
| Body Protection | A long-sleeved laboratory coat. An additional chemically resistant apron may be necessary for larger quantities or when splashing is likely. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | To prevent the inhalation of the toxic powder, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach is critical to safely manage this compound throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Procedures:
-
All handling of the solid compound, including weighing and transfers, must be performed in a designated area, preferably within a chemical fume hood or a glove box, to control dust.
-
Use tools such as spatulas and weigh boats appropriate for handling powders to minimize dust generation.
-
Keep the container tightly closed when not in use.
Decontamination and Cleaning:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Use a suitable solvent (e.g., acetone) to rinse glassware and equipment within the fume hood. Collect the rinsate as hazardous waste.
-
Clean the work area thoroughly after each use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, carefully clean it up while wearing appropriate PPE. For large spills, or if you are unsure, evacuate the area and contact the emergency response team. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Container Labeling: Use a designated, properly labeled, and sealed container for all waste containing this compound. The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
